2-(methylamino)-N-phenethylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-17-15-10-6-5-9-14(15)16(19)18-12-11-13-7-3-2-4-8-13/h2-10,17H,11-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVHIXBWKCXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384508 | |
| Record name | 2-(methylamino)-N-phenethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19050-63-6 | |
| Record name | Glycoamide A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19050-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(methylamino)-N-phenethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(methylamino)-N-phenethylbenzamide
Foreword
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which formulation, pharmacokinetics, and ultimately, therapeutic efficacy are built. This guide provides a detailed examination of 2-(methylamino)-N-phenethylbenzamide, a compound of interest within medicinal chemistry. Due to the nascent stage of research into this specific molecule, direct experimental data is limited. Therefore, this document serves a dual purpose: to present available data on structurally analogous compounds and to provide a robust framework of established experimental protocols for the comprehensive characterization of the title compound. This approach ensures that researchers are equipped with both a theoretical foundation and a practical guide for their investigations.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C16H18N2O |
| Molecular Weight | 254.33 g/mol |
| Canonical SMILES | CNC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |
| InChI Key | (Predicted) |
Predicted and Analog-Derived Physicochemical Properties
In the absence of direct experimental data for this compound, we can infer likely properties from the closely related analog, N-phenethylbenzamide, and computational models. It is critical to underscore that these are predictions and must be experimentally verified.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value / Analog Data | Significance in Drug Development |
| Melting Point (°C) | ~117-118 (for N-phenethylbenzamide)[1][2] | Purity assessment, solid-state stability, and formulation considerations (e.g., hot-melt extrusion). |
| Boiling Point (°C) | ~439 (Predicted for N-phenethylbenzamide)[1][2] | Relevant for purification by distillation, though less so for solid dosage forms. |
| pKa | Amine: ~4-5 (aromatic amine), Amide: ~14-15[1][2] | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| LogP | ~3.4 (Predicted for a similar structure)[3] | A key indicator of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Predicted to be poorly soluble[2] | Directly impacts bioavailability; a primary hurdle for oral drug delivery. |
Synthesis Pathway
The synthesis of this compound can be approached through established amidation reactions. A common and effective method involves the reaction of a suitable carboxylic acid derivative with an amine. One potential route is the reaction of 2-(methylamino)benzoic acid with phenethylamine.[4] A more common laboratory and industrial synthesis involves the Schotten-Baumann reaction between an acyl chloride and an amine.[2][4]
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols for Physicochemical Characterization
To move beyond prediction and establish a definitive physicochemical profile, a series of standardized experiments are required. The following protocols are presented as a guide for the empirical determination of key parameters.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter influencing the bioavailability of orally administered drugs.[5] Low solubility is a frequent challenge in drug development.[5]
Protocol: Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method, while time-consuming, is considered the "gold standard" for determining thermodynamic solubility due to its reliability for poorly soluble compounds.[6]
-
Preparation: Add an excess amount of this compound to a series of vials containing purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4). The presence of solid material is essential to ensure saturation.[6]
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: It is crucial to ensure that the solute is pure and that the analytical method is reliable and reproducible.[7]
Determination of Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity and is a strong predictor of its ADME properties.[8]
Protocol: Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for LogP determination.[9]
-
Preparation: Prepare a stock solution of the compound in either water or n-octanol. Add a known volume of this stock solution to a flask containing pre-saturated n-octanol and pre-saturated water.
-
Partitioning: Shake the flask vigorously for a set period to facilitate partitioning, then allow the two phases to separate completely.
-
Sampling: Carefully collect samples from both the aqueous and n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC.[10]
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Chemical Stability Assessment
Evaluating the chemical stability of a new drug substance is a regulatory requirement and is essential for determining its shelf-life and appropriate storage conditions.[11][12]
Protocol: ICH-Guided Stability Study
This protocol is based on the guidelines from the International Council for Harmonisation (ICH).[11]
-
Sample Preparation: Place accurately weighed samples of this compound into vials suitable for long-term storage.
-
Storage Conditions: Store the samples under various conditions as stipulated by ICH guidelines. For a small molecule, typical long-term storage is 25°C/60% relative humidity, with accelerated conditions at 40°C/75% relative humidity.[13]
-
Time Points: Test the samples at predetermined intervals. For a 12-month study, this would typically be at 0, 3, 6, 9, and 12 months for long-term conditions, and 0, 3, and 6 months for accelerated conditions.[11]
-
Analytical Testing: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the parent compound (e.g., by HPLC) to determine if its concentration has decreased.
-
Degradation Products: Use a stability-indicating HPLC method to identify and quantify any impurities or degradation products that have formed.
-
-
Evaluation: The purpose is to establish a re-test period for the drug substance based on the collected data.[11]
Spectroscopic Characterization
While not strictly a physicochemical property, spectroscopic data is vital for structural confirmation and is a key component of a comprehensive characterization package.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons, their chemical environments, and neighboring protons.
-
¹³C NMR: Will identify the number of unique carbon atoms in the molecule. The amide carbonyl carbon typically appears around 165 ppm.[14]
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the N-H stretch of the amine and amide, and the C=O stretch of the amide.
Conclusion and Future Directions
The physicochemical profile of this compound, while not yet experimentally defined, can be predicted with a reasonable degree of confidence based on its structural motifs and data from analogous compounds. It is anticipated to be a lipophilic molecule with poor aqueous solubility, characteristics that present both challenges and opportunities in drug development. The immediate and necessary next step is the synthesis of a pure sample of the compound to enable the rigorous experimental validation of these predicted properties. The protocols outlined in this guide provide a clear and robust roadmap for this essential characterization work. A thorough understanding of its solubility, lipophilicity, and stability will be the critical first step in unlocking the therapeutic potential of this promising molecule.
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The Emerging Pharmacology of 2-(Methylamino)-N-phenethylbenzamide: A Mechanistic Exploration
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(methylamino)-N-phenethylbenzamide, a novel benzamide derivative. While direct pharmacological data on this specific molecule is nascent, this document synthesizes the available evidence from closely related analogs, namely 2-amino-N-phenethylbenzamides, to construct a scientifically grounded hypothesis of its biological activity. The core of this analysis centers on a dual-pronged mechanism encompassing both spasmolytic and anti-inflammatory effects, primarily mediated through the nitric oxide signaling pathway and modulation of pro-inflammatory cytokines. This guide delves into the intricate molecular interactions, presents detailed experimental protocols for validation, and offers a forward-looking perspective on the therapeutic potential of this chemical scaffold.
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The benzamide chemical moiety is a cornerstone in medicinal chemistry, featured in a diverse array of approved therapeutics with a broad spectrum of pharmacological activities.[1] From antipsychotics and antiemetics to prokinetics and antiarrhythmics, the versatility of the benzamide scaffold underscores its privileged status in drug design.[1] The phenethylamine substructure is also of significant pharmacological interest, being a key component of many neurotransmitters and psychoactive compounds. The strategic combination of these two pharmacophores in this compound suggests a potential for complex and nuanced biological activity.
While the specific subject of this guide, this compound, is not yet extensively characterized in the public domain, recent investigations into the closely related 2-amino-N-phenethylbenzamides have provided a critical foundation for understanding its likely mechanism of action.[2][3] These studies have positioned this class of compounds as promising agents for the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), exhibiting both spasmolytic and anti-inflammatory properties.[2][3]
This guide will therefore focus on the elucidated mechanism of 2-amino-N-phenethylbenzamides as a surrogate model for the methylated analog, while also considering the broader pharmacological context of related benzamide and phenethylamine derivatives which are known to interact with dopaminergic and serotonergic systems.[4][5]
Core Mechanism of Action: A Dual-Pronged Approach
The primary mechanism of action of 2-amino-N-phenethylbenzamides, and by extension, likely this compound, is characterized by two distinct yet complementary activities: smooth muscle relaxation and anti-inflammatory effects.
Spasmolytic Effects via the Nitric Oxide Pathway
Recent research has demonstrated that 2-amino-N-phenethylbenzamides induce smooth muscle relaxation, a key therapeutic goal in conditions like IBS.[2][3] This effect is comparable in efficacy to the established antispasmodic mebeverine.[2] However, the underlying mechanism diverges significantly from that of mebeverine, which primarily acts through the blockade of sodium and calcium channels in smooth muscle cells.[6][7]
Instead, 2-amino-N-phenethylbenzamides have been shown to stimulate the expression of neuronal nitric oxide synthase (nNOS) in the myenteric plexus.[2][5] nNOS is a key enzyme responsible for the synthesis of nitric oxide (NO), a potent endogenous vasodilator and smooth muscle relaxant.[8][9] The subsequent increase in NO production leads to the activation of soluble guanylate cyclase in smooth muscle cells, culminating in a signaling cascade that promotes relaxation.[10][11]
This distinction is critical, as it suggests a more targeted and potentially more physiological approach to smooth muscle relaxation compared to direct ion channel blockade. The signaling pathway is visualized in the diagram below.
Caption: Proposed spasmolytic signaling pathway of this compound.
Anti-inflammatory Effects through Cytokine Modulation
In addition to their spasmolytic properties, 2-amino-N-phenethylbenzamides exhibit significant anti-inflammatory activity.[2][3] This is a particularly valuable attribute for the treatment of conditions like IBS, where low-grade inflammation is often a contributing factor.
The primary anti-inflammatory mechanism identified is the inhibition of the pro-inflammatory cytokine interleukin-1β (IL-1β).[2][5] IL-1β is a potent mediator of inflammation and is found at elevated levels in the intestinal tissue of patients with inflammatory bowel disease.[12][13] By suppressing the expression of IL-1β, 2-amino-N-phenethylbenzamides can help to dampen the inflammatory cascade that contributes to the symptoms of IBS.[2][5]
The interplay between the spasmolytic and anti-inflammatory actions of this compound class is depicted in the following logical diagram.
Caption: Dual-pronged mechanism of action of this compound.
Experimental Protocols for Mechanistic Validation
The following section provides detailed, step-by-step methodologies for the key experiments required to validate the proposed mechanism of action of this compound.
Ex Vivo Assessment of Smooth Muscle Relaxation
This protocol details the use of an isolated organ bath to measure the spasmolytic effect of the test compound on intestinal smooth muscle tissue.[3]
Experimental Workflow:
Caption: Experimental workflow for ex vivo smooth muscle relaxation assay.
Step-by-Step Protocol:
-
Tissue Preparation: Euthanize a male Wistar rat via cervical dislocation and exsanguination. Isolate a segment of the terminal ileum and place it in ice-cold, oxygenated Krebs-Henseleit solution.
-
Mounting: Cut the ileum into 2-3 cm segments and mount them vertically in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 gram, with washes every 15 minutes.[3]
-
Contraction Induction: Induce a stable submaximal contraction using a contractile agent such as acetylcholine (ACh) or carbachol.
-
Compound Addition: Once a stable contraction plateau is achieved, add the test compound in a cumulative, concentration-dependent manner to the organ bath.
-
Measurement: Record the changes in isometric tension using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
This assay provides a simple and rapid in vitro method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[14][15]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.[14]
-
Heat-Induced Denaturation: Induce protein denaturation by heating the reaction mixtures in a water bath at 70°C for 5 minutes.[14]
-
Cooling: Allow the mixtures to cool to room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Quantification of nNOS Expression and Nitric Oxide Synthesis
Immunohistochemistry and the Griess assay can be used to determine the effect of the test compound on nNOS expression and subsequent NO production in the myenteric plexus.[4]
Experimental Workflow:
Caption: Workflow for assessing nNOS expression and nitric oxide synthesis.
Step-by-Step Protocol (Immunohistochemistry for nNOS):
-
Tissue Preparation: Prepare whole-mount preparations of the myenteric plexus from the ileum of treated and control animals.
-
Fixation and Permeabilization: Fix the tissue in 4% paraformaldehyde and permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., containing normal goat serum).
-
Primary Antibody Incubation: Incubate the tissue with a primary antibody specific for nNOS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Imaging: Visualize the stained neurons using confocal microscopy.
-
Quantification: Quantify the number and intensity of nNOS-positive neurons in treated versus control tissues.
Step-by-Step Protocol (Griess Assay for Nitrite):
-
Sample Preparation: Prepare homogenates of intestinal tissue from treated and control animals.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add the Griess reagent to the tissue homogenates and incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Measurement of Interleukin-1β Expression
Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the levels of IL-1β in cell culture supernatants or tissue homogenates.[16]
Step-by-Step Protocol:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for IL-1β.
-
Blocking: Block any unbound sites in the wells to prevent non-specific binding.
-
Sample Addition: Add the samples (cell culture supernatants or tissue homogenates) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for IL-1β.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB).
-
Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Quantification: Determine the concentration of IL-1β in the samples by comparison to a standard curve.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table summarizes the expected types of data that would be generated from the aforementioned experimental protocols, based on findings for analogous compounds.
| Parameter | Assay | Expected Outcome for Active Compound |
| Spasmolytic Activity | ||
| EC50 | Ex Vivo Smooth Muscle Relaxation | Low micromolar to nanomolar range |
| % Maximal Relaxation | Ex Vivo Smooth Muscle Relaxation | High efficacy (e.g., >80%) |
| Anti-inflammatory Activity | ||
| IC50 | Albumin Denaturation Assay | Concentration-dependent inhibition |
| IL-1β Concentration | ELISA | Significant reduction compared to control |
| Mechanism-Specific Readouts | ||
| nNOS Expression | Immunohistochemistry | Increased number and/or intensity of positive neurons |
| Nitrite Concentration | Griess Assay | Increased levels in treated tissues |
Concluding Remarks and Future Directions
The available evidence strongly suggests that this compound possesses a compelling dual mechanism of action, combining spasmolytic and anti-inflammatory properties. The proposed pathway, involving the stimulation of nNOS and the inhibition of IL-1β, offers a novel and potentially more targeted therapeutic strategy for functional gastrointestinal disorders compared to existing treatments.
Future research should focus on the direct pharmacological characterization of this compound to confirm the hypotheses presented in this guide. This includes in-depth structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and toxicological profiling to assess its drug-like properties. Furthermore, given the known polypharmacology of the benzamide and phenethylamine scaffolds, screening against a broader panel of receptors, including dopamine and serotonin receptors, would provide a more complete understanding of its biological activity and potential off-target effects.
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Technical Guide: In Vitro Biological Activity of 2-(Methylamino)-N-phenethylbenzamide
A Senior Application Scientist's Guide to the Preclinical Evaluation of a Novel Benzamide Derivative for Gastrointestinal Disorders
Executive Summary & Rationale
The therapeutic landscape for functional gastrointestinal disorders, such as Irritable Bowel Syndrome (IBS), is continually evolving, driven by the need for agents with improved efficacy and fewer side effects. Benzamide derivatives represent a versatile chemical scaffold with a history of diverse pharmacological activities, including antiemetic, antipsychotic, and gastroprokinetic effects. This guide focuses on 2-(methylamino)-N-phenethylbenzamide , a novel compound structurally related to recently investigated 2-amino-N-phenethylbenzamides, which have shown promise as potential treatments for IBS.[1][2]
Recent studies on the parent amine, 2-amino-N-phenethylbenzamide, have demonstrated significant spasmolytic and anti-inflammatory activities.[1][2][3] These compounds induce smooth muscle relaxation—a key objective in alleviating IBS-related abdominal pain and cramping—and exhibit anti-inflammatory properties by inhibiting pro-inflammatory markers like interleukin-1β (IL-1β) and modulating the nitric oxide (NO) pathway.[1][2][3] Notably, their mechanism appears to be distinct from established drugs, as they do not rely on serotonin or calcium-dependent signaling pathways for their relaxant effects.[2][4]
This technical guide provides a comprehensive framework for the in vitro characterization of this compound (CAS No. 19050-63-6).[5] We will proceed from foundational physicochemical analysis to detailed cellular and molecular assays designed to elucidate its mechanism of action as a potential therapeutic agent for IBS. The methodologies described herein are designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.
| Compound Profile | |
| Chemical Name | This compound |
| CAS Number | 19050-63-6[5] |
| Molecular Formula | C16H18N2O[5] |
| Molecular Weight | 254.33 g/mol [6] |
| Predicted Boiling Point | 467.3±38.0 °C[6] |
| SMILES | CNc1ccccc1C(=O)NCCc1ccccc1[5] |
Proposed In Vitro Evaluation Workflow
The logical progression of experiments is crucial for building a coherent pharmacological profile. The workflow begins with broad, functional assessments of spasmolytic and anti-inflammatory activity, followed by more specific mechanistic assays to identify the molecular targets and pathways involved.
Figure 2: Proposed dual mechanism of action for this compound in the gut.
Protocol: IL-1β and NO Production in Cell Culture
-
Cell Culture: Use appropriate cell lines, such as RAW 264.7 macrophages for inflammation or primary enteric neuron cultures for nNOS activity.
-
Stimulation: For IL-1β, prime cells with lipopolysaccharide (LPS, 1 µg/mL) for 4 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 18-24 hours.
-
Quantification:
-
IL-1β: Collect the cell supernatant and quantify IL-1β levels using a commercially available ELISA kit.
-
Nitric Oxide: Measure the accumulation of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System.
-
nNOS Expression: Lyse the cells and measure nNOS protein levels via Western Blotting or immunofluorescence.
-
-
Controls & Validation:
-
Positive Controls: Dexamethasone (for IL-1β inhibition); L-arginine (substrate for NO production).
-
Negative Control: Vehicle (DMSO).
-
Cell Viability: Concurrently run a cell viability assay (e.g., MTT or LDH) to ensure observed effects are not due to cytotoxicity.
-
Summary of Expected Data & Interpretation
The successful execution of these experiments will yield a quantitative profile of the compound's biological activity.
| Assay | Key Parameter | Interpretation of a Favorable Result |
| Ex Vivo Spasmolysis | EC50 (nM or µM) | Low EC50 value, comparable or superior to mebeverine, indicating potent smooth muscle relaxant activity. |
| Albumin Denaturation | IC50 (µg/mL) | Low IC50 value, comparable or superior to diclofenac, suggesting significant anti-inflammatory potential. |
| IL-1β ELISA | IC50 (nM or µM) | Potent, dose-dependent inhibition of LPS-induced IL-1β release without affecting cell viability. |
| Griess Assay / nNOS WB | % Increase over Basal | Dose-dependent increase in nitric oxide production and/or nNOS protein expression. |
| Cytotoxicity Assay | CC50 (µM) | High CC50 value, indicating a wide therapeutic window (Selectivity Index = CC50 / EC50). |
Conclusion & Future Directions
This guide outlines a robust, multi-tiered strategy for the initial in vitro characterization of this compound. The proposed workflow is designed to confirm the spasmolytic and anti-inflammatory activities suggested by its parent scaffold and to elucidate the underlying molecular mechanisms.
A positive outcome from these studies—specifically, potent spasmolytic activity driven by nNOS stimulation and coupled with significant anti-inflammatory effects—would establish this compound as a strong candidate for further preclinical development. Subsequent investigations should include broader receptor profiling to rule out off-target effects (e.g., at sigma or opioid receptors, which are known targets for some benzamides) and in vivo studies in models of visceral hypersensitivity and colitis to confirm its therapeutic potential for IBS. [7][8][9][10]
References
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-
National Center for Biotechnology Information. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PubMed. Retrieved from [Link]
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Angene Chemical. (n.d.). 2-METHYLAMINO-N-PHENETHYL-BENZAMIDE(CAS# 19050-63-6). Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]
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MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-methyl-N-(2-phenylethenyl)benzamide. PubChem. Retrieved from [Link]
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MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Targeting Sigma Receptors for the Treatment of Neurodegenerative and Neurodevelopmental Disorders. PubMed Central. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]
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ChemBK. (n.d.). Benzamide, N-(2-phenylethyl)-. Retrieved from [Link]
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MDPI. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-)-methyl-)-pentanamido-)-3-methyl Butanoic Acid Derivatives. PubMed Central. Retrieved from [Link]
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CyberLeninka. (2022). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2023). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Phenethylbenzamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). High-affinity sigma-1 (σ1) receptor ligands based on the σ1 antagonist PB212. PubMed. Retrieved from [Link]
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ChemBK. (n.d.). N-(2-phenylethyl)benzamide. Retrieved from [Link]
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David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed. Retrieved from [Link]
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PubChemLite. (n.d.). N-phenethylbenzamide (C15H15NO). Retrieved from [Link]
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Potential Therapeutic Targets for 2-(methylamino)-N-phenethylbenzamide: An In-depth Technical Guide
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive exploration of potential therapeutic targets for the novel compound 2-(methylamino)-N-phenethylbenzamide. Based on structural-activity relationship (SAR) analysis of its core moieties—a substituted benzamide and an N-phenethyl group—we hypothesize that its primary pharmacological activity is likely mediated through interaction with dopamine receptors, particularly the D2 and D3 subtypes. This document outlines the scientific rationale for this hypothesis and presents a detailed, multi-stage research framework for validating these targets. The protocols described herein are designed to be self-validating, progressing from initial in-silico and in-vitro binding assays to more complex cell-based functional assays and pathway analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel CNS-active compounds.
Introduction and Scientific Rationale
The chemical structure of this compound incorporates key pharmacophoric features suggestive of activity within the central nervous system (CNS). The N-phenethylbenzamide scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs). Specifically, the presence of the N-phenethyl moiety is common in ligands targeting aminergic receptors, while the substituted benzamide group is a hallmark of numerous dopamine receptor antagonists.
For instance, drugs like amisulpride and sulpiride are substituted benzamides that exhibit high affinity for dopamine D2 and D3 receptors, forming the basis of their antipsychotic activity. The phenethylamine substructure is famously the backbone of dopamine itself, as well as a vast array of neurologically active compounds. The combination of these two fragments in a single molecule strongly suggests that this compound is a prime candidate for investigation as a modulator of dopaminergic signaling.
Therefore, this guide will focus on the following primary and secondary hypothesized targets:
-
Primary Hypothesized Targets: Dopamine Receptor D2 (D2R) and Dopamine Receptor D3 (D3R)
-
Secondary Exploratory Targets: Other monoamine receptors (e.g., Serotonin receptors) and transporters (e.g., DAT, SERT) due to the phenethylamine moiety.
The following sections will detail the experimental workflows required to systematically investigate and validate these potential interactions.
Experimental Workflow for Target Validation
The validation process is structured to move from broad, initial screening to specific, functional characterization. This ensures a logical and cost-effective progression, where each step informs the next.
Figure 1: High-level experimental workflow for target validation of this compound.
Phase 1: Initial Binding Characterization
The primary goal of this phase is to determine if this compound physically binds to the hypothesized dopamine receptors and to quantify the affinity of this interaction.
In-Silico Molecular Docking
Before committing to wet-lab experiments, computational docking can provide valuable predictive insights into the binding mode and affinity of the compound.
Protocol:
-
Receptor Preparation: Obtain crystal structures of human D2R (e.g., PDB ID: 6CM4) and D3R (e.g., PDB ID: 3PBL) from the Protein Data Bank. Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges using a standard molecular modeling suite (e.g., Schrödinger Maestro, MOE).
-
Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., OPLS3e).
-
Docking Simulation: Define the binding site based on the co-crystallized ligand in the PDB structure (e.g., risperidone for 6CM4). Perform docking simulations using a program like Glide or AutoDock Vina.
-
Analysis: Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) with key residues in the binding pocket. Calculate the estimated binding energy (docking score). A strong negative score suggests a favorable binding interaction.
Radioligand Binding Assays
This is the gold-standard method for quantifying the affinity of a test compound for a receptor. The experiment measures the ability of this compound to displace a known high-affinity radioligand from the D2 and D3 receptors.
Protocol:
-
Materials:
-
Cell membranes expressing human D2R or D3R (commercially available).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride for D2R; [³H]-7-OH-DPAT for D3R.
-
Non-specific binding control: Haloperidol (for D2R) or Eticlopride (for D3R).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific control ligand.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvest the membranes onto filter mats using a cell harvester. The filter traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Expected Data Output from Binding Assays
| Target Receptor | Test Compound Ki (nM) | Control Compound Ki (nM) |
| Dopamine D2R | Experimental Value | e.g., Haloperidol ~1-2 nM |
| Dopamine D3R | Experimental Value | e.g., Eticlopride ~0.5-1 nM |
Phase 2: Functional Activity Profiling
Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding. Does the compound act as an agonist (activating the receptor), an antagonist (blocking the receptor), or a biased agonist (selectively activating certain downstream pathways)?
cAMP Accumulation Assay
D2 and D3 receptors are Gi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels to determine functional activity.
Figure 2: Simplified diagram of the Gi-coupled D2/D3 receptor signaling pathway leading to cAMP inhibition.
Protocol:
-
Cell Line: Use a stable cell line expressing the human D2R or D3R (e.g., CHO-K1 or HEK293 cells).
-
Procedure (Antagonist Mode):
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 15-30 minutes.
-
Add a known D2/D3 agonist (e.g., Quinpirole) at its EC₅₀ concentration to all wells (except the basal control). This stimulates the receptor and causes a drop in cAMP.
-
Add Forskolin to all wells to stimulate adenylyl cyclase and raise the basal cAMP level, creating a measurable window for inhibition.
-
Incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the test compound.
-
An antagonist will reverse the agonist-induced drop in cAMP, resulting in a dose-dependent increase in the signal.
-
Calculate the IC₅₀ from the resulting curve, which represents the functional potency of the antagonist.
-
If testing for agonist activity, omit the addition of the reference agonist (Quinpirole). An agonist will cause a dose-dependent decrease in cAMP levels.
-
β-Arrestin Recruitment Assay
GPCR activation can also trigger a secondary signaling pathway through the recruitment of β-arrestin proteins. Some ligands show "biased agonism," preferentially activating one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin). This has significant implications for therapeutic profiles.
Protocol:
-
Assay Principle: Use a cell line co-expressing the receptor of interest (e.g., D2R) fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® assay). Upon receptor activation and β-arrestin recruitment, the fragments combine to form an active enzyme, generating a chemiluminescent signal.
-
Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add serial dilutions of this compound.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the chemiluminescent signal.
-
-
Data Analysis:
-
Plot the signal against the log concentration of the compound to generate a dose-response curve.
-
Calculate the EC₅₀ (for agonism) or IC₅₀ (for antagonism, if co-incubated with a reference agonist).
-
Compare the potency and efficacy in this assay to the cAMP assay to calculate a "bias factor," which quantifies any preference for the G-protein versus β-arrestin pathway.
-
Phase 3: Downstream Cellular and Pathway Analysis
This final phase aims to confirm that the receptor engagement observed in engineered cell lines translates to the modulation of relevant downstream signaling pathways in more physiologically relevant cell models.
Western Blot for Downstream Signaling Markers
Activation of D2/D3 receptors can modulate pathways like MAPK/ERK and Akt. Antagonizing these receptors would be expected to reverse agonist-induced changes in the phosphorylation status of key proteins in these cascades.
Protocol:
-
Cell Model: Use a neuronal cell line endogenously expressing dopamine receptors (e.g., PC12 cells, SH-SY5Y cells).
-
Treatment:
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat with this compound for 30 minutes.
-
Stimulate with a D2/D3 agonist (e.g., Quinpirole) for 5-10 minutes.
-
Include controls: vehicle only, agonist only.
-
-
Lysate Preparation: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.
-
Use a loading control like GAPDH or β-actin to ensure equal loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
-
Analysis: Quantify band intensities using densitometry. An effective antagonist should reduce the agonist-induced increase in p-ERK or p-Akt levels.
Conclusion and Future Directions
This guide outlines a systematic, hypothesis-driven approach to identifying and validating the therapeutic targets of this compound. The proposed workflow, centered on the high-probability dopamine D2 and D3 receptors, provides a robust framework for characterizing its pharmacological profile. Positive results from these assays would provide strong evidence for its potential as a novel antipsychotic, antidepressant, or treatment for substance use disorders.
Future work should expand upon these findings to include:
-
Selectivity Profiling: Screening against a broader panel of GPCRs and transporters to determine selectivity.
-
In-vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In-vivo Efficacy Models: Testing the compound in animal models of psychosis (e.g., amphetamine-induced hyperlocomotion) or depression (e.g., forced swim test).
By following this structured and rigorous pathway, research and development teams can efficiently elucidate the mechanism of action of this compound and build a strong foundation for its further preclinical and clinical development.
References
-
Title: Crystal structure of the human D2 dopamine receptor in complex with the antipsychotic drug risperidone. Source: PDB ID: 6CM4, Wang, S., et al. (2018). Nature, 555(7695), 269–273. URL: [Link]
-
Title: Structure of the human dopamine D3 receptor in complex with a D2/D3 selective antagonist. Source: PDB ID: 3PBL, Chien, E. Y., et al. (2010). Science, 330(6007), 1091–1095. URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Leff, P., & Dougall, I. G. (1993). Trends in Pharmacological Sciences, 14(4), 110-112. URL: [Link]
-
Title: PathHunter® β-Arrestin Assays. Source: Eurofins DiscoverX. URL: [Link]
-
Title: Dopamine D2 and D3 Receptors in Schizophrenia: A Clinical and Imaging Perspective. Source: Tziortzi, A., et al. (2011). The International Journal of Neuropsychopharmacology, 14(1), 115–129. URL: [Link]
A Comprehensive Spectroscopic and Mass Spectrometric Guide to 2-(methylamino)-N-phenethylbenzamide
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-(methylamino)-N-phenethylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the unequivocal structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established analytical chemistry principles and supported by data from analogous structures.
Introduction: The Imperative of Structural Verification
In the realm of pharmaceutical and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This compound, a substituted benzamide, belongs to a class of compounds with recognized biological potential. For instance, related 2-amino-N-phenethylbenzamides have been investigated for the treatment of Irritable Bowel Syndrome (IBS)[1]. Therefore, a robust and validated analytical dossier is paramount.
This guide will deconstruct the anticipated spectroscopic and spectrometric signatures of this compound. We will explore the causality behind the expected spectral features, providing a self-validating framework for researchers to confirm the synthesis and purity of this target molecule.
Molecular Structure and Atom Numbering
A clear and systematic numbering of the atoms is essential for unambiguous spectral assignment. The structure of this compound is presented below, with protons and carbons numbered for subsequent discussion.
Caption: Structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Underpinnings & Experimental Causality
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups (like C=O) deshield protons, shifting them downfield (higher δ), while electron-donating groups (like -NHCH₃) shield them, causing an upfield shift (lower δ). The multiplicity (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons and is governed by the n+1 rule.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is based on the analysis of structurally similar compounds, including N-phenethylbenzamide[2], methyl 2-(methylamino)benzoate[3], and 2-phenylethylamine[4]. The electron-donating methylamino group at the C2 position will influence the chemical shifts of the aromatic protons on the benzamide ring, while the rest of the molecule is expected to exhibit shifts similar to N-phenethylbenzamide.
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.8-7.9 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Ortho to the electron-withdrawing amide and meta to the electron-donating amino group. |
| H-4 | ~7.2-7.4 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | Influenced by both ortho and meta substituents. |
| H-12, H-16 | ~7.2-7.3 | Multiplet (m) | - | Protons on the phenethyl phenyl ring. |
| H-13, H-15 | ~7.2-7.3 | Multiplet (m) | - | Protons on the phenethyl phenyl ring. |
| H-14 | ~7.1-7.2 | Multiplet (m) | - | Protons on the phenethyl phenyl ring. |
| H-5 | ~6.6-6.7 | Doublet of doublets (dd) | J ≈ 8.0, 1.0 | Ortho to the electron-donating amino group. |
| H-3 | ~6.5-6.6 | Triplet (t) | J ≈ 8.0 | Ortho to the electron-donating amino group. |
| N⁸-H (Amide) | ~6.3-6.5 | Broad triplet (br t) | J ≈ 5.5 | Amide proton, exchangeable with D₂O. Broad due to quadrupolar coupling and exchange. |
| N-H (Amino) | ~4.8-5.2 | Broad singlet (br s) | - | Amino proton, exchangeable with D₂O. Position is concentration and solvent dependent. |
| C⁹-H₂ | ~3.6-3.7 | Quartet (q) or Triplet of doublets (td) | J ≈ 7.0, 5.5 | Methylene group adjacent to the amide nitrogen. |
| C¹⁰-H₂ | ~2.9-3.0 | Triplet (t) | J ≈ 7.0 | Methylene group adjacent to the phenyl ring. |
| N-CH₃ | ~2.8-2.9 | Singlet (s) | - | Methyl group on the nitrogen. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[5]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Underpinnings & Experimental Causality
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms. Carbons in electron-poor environments (e.g., carbonyls) are deshielded and appear downfield, while those in electron-rich environments are shielded and appear upfield.
Predicted ¹³C NMR Spectrum
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C⁷ (C=O) | ~168-170 | Amide carbonyl carbon, highly deshielded. |
| C² | ~150-152 | Aromatic carbon attached to the nitrogen, deshielded. |
| C¹¹ | ~139-140 | Quaternary carbon of the phenethyl phenyl ring. |
| C⁴ | ~132-133 | Aromatic CH carbon. |
| C⁶ | ~128-129 | Aromatic CH carbon. |
| C¹², C¹³, C¹⁵, C¹⁶ | ~128-129 | Aromatic CH carbons of the phenethyl phenyl ring. |
| C¹⁴ | ~126-127 | Aromatic CH carbon of the phenethyl phenyl ring. |
| C¹ | ~117-118 | Quaternary aromatic carbon. |
| C⁵ | ~115-116 | Aromatic CH carbon, shielded by the amino group. |
| C³ | ~110-111 | Aromatic CH carbon, shielded by the amino group. |
| C⁹ | ~41-42 | Methylene carbon adjacent to the amide nitrogen. |
| C¹⁰ | ~36-37 | Methylene carbon adjacent to the phenyl ring. |
| N-CH₃ | ~30-31 | Methyl carbon attached to nitrogen. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 400 MHz (for a ¹³C frequency of ~100 MHz) or higher field NMR spectrometer.[5]
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Theoretical Underpinnings & Experimental Causality
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule, providing structural information. Fragmentation typically occurs at the weakest bonds and leads to the formation of stable carbocations or radical cations.[6]
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₆H₁₈N₂O, with a monoisotopic mass of approximately 254.14 g/mol .
Key Predicted Fragments:
-
Molecular Ion (M⁺˙): m/z = 254.
-
Acylium Ion: m/z = 134. Formed by cleavage of the amide C-N bond, a common fragmentation for amides. This corresponds to the [C₈H₈NO]⁺ fragment.
-
Tropylium Ion: m/z = 91. A classic fragment for compounds containing a benzyl moiety, formed by cleavage of the C⁹-C¹⁰ bond followed by rearrangement.
-
Phenylethylamine Fragment: m/z = 120. Resulting from cleavage of the amide C-N bond with hydrogen transfer.
-
Base Peak: The most intense peak is likely to be either the acylium ion (m/z 134) or the tropylium ion (m/z 91).
Caption: Predicted EI-MS fragmentation pathway for the target molecule.
Experimental Protocol: Mass Spectrometry Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC system.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV (standard).
-
Mass Range: m/z 40-500.
-
Scan Speed: Dependent on the instrument, typically 1-2 scans/second.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Plausible Synthetic Pathway
The synthesis of the title compound can be logically approached by adapting known procedures for N-phenethylbenzamide formation[7]. A common and effective method is the Schotten-Baumann reaction, involving the acylation of an amine.
Caption: Proposed synthetic scheme for this compound.
Conclusion
This guide provides a comprehensive, technically grounded framework for the characterization of this compound using NMR and mass spectrometry. By understanding the predicted spectral and fragmentation data, researchers can confidently verify the identity, structure, and purity of their synthesized material. The protocols and interpretations detailed herein are designed to uphold the highest standards of scientific integrity, ensuring that subsequent biological or chemical studies are based on a well-characterized molecular entity.
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95083, N-Phenethylbenzamide. Retrieved from [Link].
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Mass Spectrometry Solutions (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. Retrieved from [Link].
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An In-Depth Technical Guide to the Structural Analogs of 2-(Methylamino)-N-phenethylbenzamide: Synthesis, Biological Evaluation, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(methylamino)-N-phenethylbenzamide scaffold represents a versatile chemotype with demonstrated potential across a spectrum of therapeutic areas, including inflammatory conditions and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs of this core molecule. We delve into detailed synthetic methodologies, including amide bond formation and N-alkylation strategies, and present established protocols for in vitro and in vivo characterization. Through a critical analysis of the existing literature, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the chemical space of this compound analogs and accelerate the discovery of novel therapeutic agents.
Introduction: The this compound Core
The this compound structure combines key pharmacophoric elements: a substituted benzamide moiety and a phenethylamine tail. This arrangement allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. Benzamide derivatives, as a class, are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The phenethylamine substructure is a well-known motif in neuropharmacology, interacting with a variety of receptors in the central nervous system (CNS). The strategic placement of the methylamino group at the ortho position of the benzamide ring introduces a critical vector for modulating target engagement and metabolic stability.
Recent investigations into related 2-aminobenzamide structures have highlighted their potential as inhibitors of histone deacetylases (HDACs) and as agents for treating irritable bowel syndrome (IBS), showcasing both anti-inflammatory and spasmolytic activities.[3][4] This guide will explore the synthesis of analogs of the core this compound scaffold, detail methods for their biological evaluation, and dissect the structure-activity relationships that govern their therapeutic potential.
Synthetic Strategies for Analog Generation
The synthesis of a diverse library of this compound analogs hinges on robust and flexible synthetic routes. The primary disconnection for retrosynthetic analysis is the amide bond, allowing for the coupling of a variety of substituted benzoic acids and phenethylamines.
Amide Bond Formation
The formation of the N-phenethylbenzamide core is typically achieved through the coupling of a 2-(methylamino)benzoic acid derivative with a phenethylamine derivative.
Protocol 1: Carbodiimide-Mediated Amide Coupling
This is a widely used method for amide bond formation due to its mild reaction conditions and broad functional group tolerance.[5]
-
Acid Activation: Dissolve the 2-(methylamino)benzoic acid derivative (1.0 eq.) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Carbodiimide Addition: Cool the solution to 0 °C and add a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.1 eq.) portion-wise. Stir the reaction mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired phenethylamine derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[6]
Causality Behind Experimental Choices: The use of HOBt as an additive minimizes racemization, a common side effect with carbodiimide reagents.[5] The choice between DCC and EDC depends on the solubility of the urea byproduct; dicyclohexylurea is largely insoluble and can be removed by filtration, while the byproduct of EDC is water-soluble, facilitating its removal during aqueous work-up.[5]
dot
Caption: Carbodiimide-mediated amide coupling workflow.
N-Alkylation Strategies
To introduce the methyl group onto the 2-amino functionality, N-alkylation can be performed either on the 2-aminobenzoic acid precursor or on the final 2-amino-N-phenethylbenzamide product.
Protocol 2: Reductive Amination
This method is suitable for the methylation of a primary amine.
-
Imine Formation: Dissolve the 2-aminobenzamide derivative (1.0 eq.) in a suitable solvent such as methanol or dichloroethane. Add formaldehyde (1.1 eq., often as a 37% aqueous solution) and stir at room temperature for 1-2 hours to form the corresponding imine or N-hydroxymethyl intermediate.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise at 0 °C.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for 2-4 hours. Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Direct N-Methylation
Direct methylation of the secondary amine can be achieved using a methylating agent.
-
Deprotonation: Dissolve the 2-aminobenzamide derivative (1.0 eq.) in an anhydrous aprotic solvent like DMF or tetrahydrofuran (THF). Add a strong base such as sodium hydride (NaH) (1.1 eq.) at 0 °C and stir for 30 minutes to deprotonate the amine.
-
Methylation: Add a methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS) (1.2 eq.) dropwise at 0 °C.
-
Reaction Progression and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. Quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.[3]
Self-Validation and Trustworthiness: Each synthetic step should be rigorously monitored by TLC and/or LC-MS to ensure complete conversion and identify any side products. The final products must be thoroughly characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm their structure and purity.[7][8]
Structure-Activity Relationships (SAR)
The biological activity of this compound analogs can be systematically explored by modifying three key regions of the molecule: the benzamide ring, the phenethylamine moiety, and the N-methyl group.
dot
Caption: Key regions for SAR exploration.
Modifications of the Benzamide Ring (Region A)
Substituents on the benzamide ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.
-
Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) at various positions on the benzamide ring can modulate the acidity of the N-H proton and the electron density of the aromatic system. For related 2-aminobenzamide derivatives, these substitutions have been shown to impact their HDAC inhibitory activity.[4]
-
Positional Isomerism: The location of substituents on the benzamide ring is crucial. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, para-substituted analogs were found to be more active than their ortho-substituted counterparts.[9]
Variations of the N-Alkyl Group (Region B)
The size and nature of the alkyl group on the 2-amino nitrogen can influence both potency and selectivity.
-
N-Methyl vs. N-H: The presence of the N-methyl group compared to a secondary amine (N-H) can enhance lipophilicity and may provide a steric shield, preventing unwanted metabolic transformations.
-
Larger Alkyl Groups: Increasing the size of the N-alkyl group (e.g., N-ethyl, N-propyl) can probe the size of the binding pocket of the target protein.
Alterations to the Phenethylamine Moiety (Region C)
Modifications to the phenethylamine tail can impact receptor affinity and selectivity, particularly for neurological targets.
-
Aromatic Substitution: Substitution on the phenyl ring of the phenethylamine moiety can have a profound effect on activity. For N-benzyl phenethylamines targeting 5-HT₂A/₂C receptors, substitutions on the benzyl ring significantly increased binding affinity.[10]
-
Alkyl Chain Length: Varying the length of the ethyl chain connecting the amide and the phenyl ring can alter the conformational flexibility of the molecule and its ability to adopt an optimal binding pose.
Biological Evaluation: In Vitro and In Vivo Assays
A tiered approach to biological evaluation is recommended, starting with in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy and pharmacokinetic properties.
In Vitro Assays
4.1.1. Target-Based Screening
-
GPCR Screening: Given the phenethylamine substructure, screening against a panel of G-protein coupled receptors (GPCRs) is a logical starting point. This can be achieved through various high-throughput screening methods, such as radioligand binding assays or functional assays that measure downstream signaling events like changes in intracellular calcium or cAMP levels.[11][12]
-
Sigma Receptor Binding Assays: Benzamide derivatives have been reported to interact with sigma receptors.[13] Competitive radioligand binding assays using selective radioligands for sigma-1 and sigma-2 receptors can determine the affinity and selectivity of the synthesized analogs.[14]
Table 1: Representative In Vitro Assay Data for Benzamide Analogs
| Compound ID | Target | Assay Type | IC₅₀/Kᵢ (nM) | Reference |
| Analog X | HDAC1 | Enzymatic | 150 | [15] |
| Analog Y | Sigma-1 Receptor | Radioligand Binding | 25 | [16] |
| Analog Z | 5-HT₂A Receptor | Functional (Calcium Flux) | 80 |
Protocol 4: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which correlates with nitric oxide (NO) production.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the IC₅₀ value for the inhibition of NO production.[17]
In Vivo Models
Based on the in vitro activity profile, promising candidates can be advanced to in vivo models.
-
Models of Irritable Bowel Syndrome (IBS): For compounds showing potential spasmolytic and anti-inflammatory effects, various animal models of IBS can be employed. These include stress-induced models (e.g., water avoidance stress, wrap restraint stress) and chemically-induced models (e.g., using acetic acid or trinitrobenzene sulfonic acid) that mimic aspects of IBS pathology like visceral hypersensitivity and altered gut motility.[18][19]
-
Models of Neuropathic Pain: If the compounds show affinity for CNS targets implicated in pain signaling, models of neuropathic pain, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models, can be used to assess analgesic efficacy.
dot
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Methodological & Application
Application Notes and Protocols for the Cellular Characterization of 2-(methylamino)-N-phenethylbenzamide
Introduction: Unveiling the Cellular Activity of a Novel Benzamide Derivative
2-(methylamino)-N-phenethylbenzamide is a novel synthetic small molecule belonging to the benzamide class. While the precise biological target and mechanism of action of this compound are yet to be fully elucidated, the broader family of benzamide derivatives has demonstrated a wide spectrum of pharmacological activities. These include targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes, with applications in oncology, neuroscience, and inflammatory diseases.[1][2][3][4][5]
Recent studies on structurally related compounds suggest that the orphan GPCR, GPR88, is a plausible target for molecules with a benzamide scaffold.[6][7] GPR88 is predominantly expressed in the striatum and is implicated in the regulation of mood, motivation, and reward pathways, making it an attractive target for neuropsychiatric drug discovery.[7][8] Therefore, this application note proposes a comprehensive experimental workflow to investigate the cellular effects of this compound, with a primary focus on its potential activity as a modulator of GPR88.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed, step-by-step protocols for a suite of cell-based assays designed to determine the compound's potency, efficacy, and mechanism of action. The experimental design emphasizes scientific integrity through the inclusion of appropriate controls and validation steps.
Proposed Mechanism of Action and Experimental Rationale
Based on the pharmacology of related benzamide compounds, we hypothesize that this compound may act as an agonist at GPR88. GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7]
The following experimental plan is designed to test this hypothesis by systematically evaluating the compound's interaction with GPR88 and its impact on downstream signaling pathways.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the cellular characterization of this compound.
Caption: Proposed GPR88 signaling pathway for this compound.
Part 3: Assessing Cellular Phenotypes and Toxicity
Neurite Outgrowth Assay
Principle: This assay assesses the effect of the compound on a relevant cellular phenotype. GPR88 is expressed in neurons, and its modulation can influence neuronal morphology.
Rationale: This assay provides insights into the compound's potential physiological effects in a more complex biological context.
Protocol:
-
Cell Culture:
-
Use a neuronal cell line (e.g., PC12 or SH-SY5Y) that endogenously or exogenously expresses GPR88.
-
Plate the cells and differentiate them to induce a neuronal phenotype (e.g., using Nerve Growth Factor for PC12 cells).
-
-
Compound Treatment:
-
Treat the differentiated cells with various concentrations of this compound for 24-72 hours.
-
-
Imaging and Analysis:
-
Fix and stain the cells for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, number of branches, and cell number.
-
Cell Viability Assay
Principle: This assay determines the concentration range at which the compound may exert cytotoxic effects.
Rationale: It is crucial to ensure that the observed effects in the functional assays are not due to compound-induced cell death. This assay establishes the therapeutic window of the compound.
Protocol:
-
Cell Culture:
-
Plate the relevant cell lines (e.g., GPR88-expressing cells, neuronal cells) in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a wide range of concentrations of this compound for a period relevant to the other assays (e.g., 24-72 hours).
-
-
Detection:
-
Measure cell viability using a commercially available assay, such as:
-
MTT assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control (100% viability).
-
Perform a non-linear regression analysis to determine the CC₅₀ (cytotoxic concentration 50%).
-
| Parameter | Description | Typical Value Range |
| CC₅₀ | Concentration of compound that causes 50% cell death. | Compound Dependent |
Concluding Remarks
The experimental protocols outlined in this application note provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically progressing from target engagement and primary functional assays to more detailed mechanism-of-action studies and phenotypic assessments, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated will be instrumental in validating GPR88 as a potential target and will guide future drug development efforts.
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Application Notes & Protocols: Investigating 2-(methylamino)-N-phenethylbenzamide in Neuroscience Research
A Foreword on This Guide: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the exploratory application of 2-(methylamino)-N-phenethylbenzamide in the field of neuroscience. Currently, the primary body of research for this compound and its close analogs, the 2-amino-N-phenethylbenzamides, is centered on their efficacy as spasmolytic and anti-inflammatory agents for Irritable Bowel Syndrome (IBS).[1][2][3] A key mechanism identified in these studies—the modulation of neuronal nitric oxide synthase (nNOS) and inhibition of pro-inflammatory cytokines—provides a strong scientific rationale for investigating its potential within the central nervous system (CNS).[1][2]
This guide, therefore, is presented not as a summary of established CNS applications, but as a forward-looking roadmap. It provides the foundational knowledge and detailed experimental protocols necessary to systematically evaluate the neuropharmacological profile of this compound. The methodologies outlined herein are designed to be self-validating, enabling researchers to rigorously test the hypotheses derived from the compound's known peripheral activities in a CNS context.
Compound Profile and Rationale for Neuroscience Investigation
1.1. Physicochemical Properties
This compound is a derivative of N-phenethylbenzamide, characterized by a methylamino group at the 2-position of the benzamide ring. This modification is crucial for its observed biological activity.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈N₂O | Calculated |
| Molecular Weight | 254.33 g/mol | Calculated |
| Parent Compound | N-phenethylbenzamide | [4] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol. | [4] |
| Synthesis Basis | Typically synthesized via the reaction of isatoic anhydride with 2-phenylethylamine, followed by methylation.[1][2] |
1.2. Core Rationale: From Gut to Brain
The primary impetus for exploring this compound in neuroscience stems from its demonstrated effects on neurons of the myenteric plexus.[1][2] Specifically, its parent compounds have been shown to:
-
Stimulate Neuronal Nitric Oxide Synthase (nNOS): nNOS is a critical enzyme in the CNS, producing nitric oxide (NO), a key signaling molecule involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[5]
-
Inhibit Interleukin-1β (IL-1β) Expression: IL-1β is a potent pro-inflammatory cytokine. Its over-expression in the brain is a hallmark of neuroinflammation and is implicated in the pathology of numerous neurodegenerative diseases and mood disorders.[1][6]
This dual mechanism presents a compelling hypothesis: This compound may act as a neuro-immunomodulatory agent, capable of mitigating neuroinflammatory processes while potentially influencing neuronal signaling through the NO pathway.
Proposed Mechanism of Action in the CNS
The central hypothesis is that the compound can modulate neuroinflammatory and nitrosative stress pathways.
2.1. Modulation of the nNOS Pathway Nitric oxide (NO) in the brain is a double-edged sword. Produced by nNOS, physiological levels are essential for synaptic function. However, during pathological conditions such as ischemic stroke or in neurodegenerative diseases, over-activation of nNOS leads to excessive NO production. This results in nitrosative stress, contributing to neuronal damage and death.[6][7] A compound that can stimulate basal nNOS activity without promoting over-activation under pathological conditions could offer a unique therapeutic window.
Caption: Proposed modulation of the neuronal nitric oxide synthase (nNOS) pathway.
2.2. Attenuation of Neuroinflammation Neuroinflammation is driven by activated glial cells (microglia and astrocytes) that release inflammatory mediators, including IL-1β. This process, while protective acutely, becomes detrimental when chronic, contributing to neuronal dysfunction. By inhibiting IL-1β, this compound could potentially dampen this harmful inflammatory cascade.
Experimental Protocols for Neuroscience Investigation
The following protocols are designed as a tiered approach to systematically evaluate the potential of this compound in a neuroscience context.
Caption: Tiered experimental workflow for CNS evaluation.
Part A: In Vitro Characterization
Protocol 1: Assessing Blood-Brain Barrier (BBB) Permeability
Objective: To determine if the compound can passively diffuse across a lipid membrane simulating the BBB. This is a critical first step for any potential CNS-active agent.[8][9]
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Coat the filter of a 96-well donor plate (e.g., Millipore MultiScreen-IP) with 5 µL of a 10% (w/v) solution of porcine brain lipid in dodecane.
-
Fill the wells of a 96-well acceptor plate with 300 µL of Phosphate-Buffered Saline (PBS) at pH 7.4.
-
-
Assay Execution:
-
Dilute the compound stock solution in PBS (pH 7.4) to a final concentration of 100 µM (final DMSO concentration should be ≤1%). This is the donor solution.
-
Add 150 µL of the donor solution to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate sandwich at room temperature for 4-5 hours with gentle shaking.
-
Include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls.
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) Where V_D and V_A are volumes of donor/acceptor wells, A is the filter area, and t is incubation time.
-
-
Interpretation of Results:
| Compound Category | Predicted Pe (x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| High Permeability | > 4.0 | High |
| Medium Permeability | 2.0 - 4.0 | Possible |
| Low Permeability | < 2.0 | Low / Unlikely |
Protocol 2: Evaluating Anti-Neuroinflammatory Activity in Microglia
Objective: To assess the compound's ability to suppress the production of inflammatory mediators (NO and IL-1β) in activated microglial cells.
Methodology: Lipopolysaccharide (LPS)-Stimulated Microglia Assay
-
Cell Culture:
-
Culture murine BV-2 or human HMC3 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells for 1 hour with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
IL-1β Measurement (ELISA):
-
Collect the remaining cell culture supernatant.
-
Quantify the concentration of IL-1β using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability (MTT Assay):
-
After collecting the supernatant, add MTT reagent to the remaining cells to assess if the observed effects are due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and IL-1β production compared to the LPS-only treated group.
-
Determine the IC₅₀ value for the inhibition of each mediator.
-
Protocol 3: Assessing Neuroprotective Effects and nNOS Modulation
Objective: To determine if the compound can protect neurons from excitotoxic insult and to confirm its modulatory effect on nNOS expression.
Methodology: Neuroprotection and Western Blotting in SH-SY5Y Neurons
-
Cell Culture and Differentiation:
-
Culture human SH-SY5Y neuroblastoma cells.
-
Differentiate the cells into a mature neuronal phenotype by treating with retinoic acid (10 µM) for 5-7 days.
-
-
Neuroprotection Assay:
-
Plate differentiated cells in a 96-well plate.
-
Pre-treat cells for 2 hours with this compound (e.g., 1, 10, 25 µM).
-
Induce excitotoxicity by exposing cells to Glutamate (e.g., 5 mM) for 24 hours.
-
Assess cell viability using an LDH assay (measuring cell death) or Calcein-AM staining (measuring live cells).
-
-
nNOS Expression (Western Blot):
-
Plate differentiated cells in 6-well plates.
-
Treat cells with the compound (10 µM) for 24 hours.
-
Lyse the cells and collect protein lysates. Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against nNOS and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
Quantify band density using image analysis software (e.g., ImageJ).
-
Protocol 4: High-Throughput Electrophysiology Safety Screening
Objective: To identify any potential off-target effects on major neuronal ion channels, which could lead to undesirable CNS side effects.
Methodology: Automated Patch-Clamp Assay
-
Platform: Utilize an automated patch-clamp system (e.g., IonWorks, Patchliner, or SyncroPatch).[10][11][12]
-
Cell Lines: Use stable cell lines expressing key human CNS ion channels, such as:
-
Voltage-gated sodium channels: Naᵥ1.1, Naᵥ1.2, Naᵥ1.7
-
Voltage-gated potassium channels: Kᵥ1.1, Kᵥ7.2/7.3
-
Voltage-gated calcium channels: Caᵥ2.2
-
-
Procedure:
-
Prepare a cell suspension for the automated platform.
-
Obtain stable whole-cell recordings.
-
Apply a voltage protocol specific to each ion channel to elicit a baseline current.
-
Apply this compound at two concentrations (e.g., 1 µM and 10 µM).
-
Record the current after compound application.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition at each concentration compared to the baseline.
-
A significant effect is typically defined as >20-30% inhibition.
-
| Ion Channel Target | % Inhibition at 10 µM (Hypothetical) | Potential Implication |
| Naᵥ1.2 | < 10% | Low risk of seizure-related side effects |
| Kᵥ7.2/7.3 | < 5% | Low risk of neuronal hyperexcitability |
| Caᵥ2.2 | < 15% | Low risk of altering neurotransmitter release |
Part B: In Vivo Exploratory Studies
Protocol 5: Pharmacokinetics and Brain Penetration
Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and confirm it reaches the target organ, the brain.
Methodology: Rodent PK and Brain/Plasma Ratio
-
Administration:
-
Administer a single dose of this compound to male C57BL/6 mice (n=3 per time point) via intraperitoneal (i.p.) or oral (p.o.) route (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood (via cardiac puncture) and whole brains at multiple time points (e.g., 15, 30, 60, 120, 240, 480 minutes) post-dose.
-
-
Sample Processing:
-
Centrifuge blood to obtain plasma.
-
Homogenize brain tissue.
-
Extract the compound from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.
-
-
Analysis:
-
Quantify the concentration of the compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, half-life).
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
To estimate the unbound concentration ratio (Kp,uu), which is the most relevant measure of CNS penetration, the fraction of unbound drug in plasma and brain tissue should be determined via equilibrium dialysis.[8]
-
Protocol 6: Behavioral Assessment in a Neuroinflammation Model
Objective: To assess if the compound can reverse cognitive deficits in an animal model of systemic inflammation-induced neuroinflammation.
Methodology: LPS-Induced Cognitive Impairment Model
-
Model Induction:
-
Administer daily i.p. injections of LPS (e.g., 250 µg/kg) or saline to adult mice for 7 consecutive days to induce a state of chronic neuroinflammation.
-
-
Treatment:
-
On day 8, begin daily treatment with this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.
-
-
Behavioral Testing (Days 10-14):
-
Open Field Test: To assess general locomotor activity and rule out sedative or hyperactive effects of the compound. Record total distance traveled and time spent in the center.
-
Y-Maze Spontaneous Alternation: To assess spatial working memory. An animal with intact memory should alternate entries into the three arms of the maze.
-
Novel Object Recognition: To assess recognition memory.
-
-
Post-Mortem Analysis (Day 15):
-
Euthanize animals and collect brain tissue.
-
Analyze hippocampal and cortical tissue for levels of inflammatory cytokines (IL-1β, TNF-α) via ELISA or qPCR to correlate behavioral outcomes with neuroinflammatory markers.
-
References
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Molecules. 2024 Jul; 29(14): 3375. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]
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PubMed. 2024 Jul 18; 29(14): 3375. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]
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ACS Chemical Neuroscience. 2018 Nov 21; 9(11): 2519. In Vivo Imaging of Human Neuroinflammation. [Link]
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Biomolecules & Therapeutics. 2021 Jan; 29(1): 75–83. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]
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PubMed. 1988; 40(1-4): 219-23. Effect of some benzamide derivatives on stress-induced behavior and striatum dopamine receptors. [Link]
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Journal of Medicinal Chemistry. 2022 Dec 22; 65(24): 16386–16401. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. [Link]
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SLAS Discovery. 2015 Nov 10; 21(1): 87–96. Novel screening techniques for ion channel targeting drugs. [Link]
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Scientific Reports. 2020; 10: 20171. In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. [Link]
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Experimental Biology and Medicine. 2021 Nov; 246(21): 2399–2406. Nitric oxide modulation in neuroinflammation and the role of mesenchymal stem cells. [Link]
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MDPI. 2024 Jul 18; 29(14): 3375. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. [Link]
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The FEBS Journal. 2009 Sep; 276(18): 5158–5174. Nitric oxide synthases: regulation and function. [Link]
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ChemBK. Benzamide, N-(2-phenylethyl)-. [https://www.chembk.com/en/chem/Benzamide, N-(2-phenylethyl)-]([Link], N-(2-phenylethyl)-)
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Molecular Neurobiology. 2022; 59: 1476–1479. The modulation of neuroinflammation by inducible nitric oxide synthase. [Link]
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MDPI. 2021 Jun 1; 22(13): 6785. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]
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PubMed. 1995 Sep; 33(3): 179-88. The benzamide tiapride: treatment of extrapyramidal motor and other clinical syndromes. [Link]
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Molecules. 2022 Oct 21; 27(20): 7078. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. [Link]
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Sophion Bioscience. High-Throughput Electrophysiology for Drug Screening and Discovery. [Link]
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ACS Chemical Neuroscience. 2018 Sep 19; 9(9): 2206–2222. In Vivo Imaging of Human Neuroinflammation. [Link]
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ResearchGate. 2021 June. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. [Link]
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MDPI. 2024 Jan 5; 29(2): 291. Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. [Link]
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Journal of Cerebral Blood Flow & Metabolism. 2018 May; 38(5): 751–778. In vivo imaging biomarkers of neuroinflammation in the development and assessment of stroke therapies - towards clinical translation. [Link]
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MDPI. 2022 Mar 25; 27(7): 2182. Nitric Oxide as a Target for Phytochemicals in Anti-Neuroinflammatory Prevention Therapy. [Link]
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RSC Medicinal Chemistry. 2021; 12(10): 1737–1755. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. [Link]
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ResearchGate. 2006 February. High-throughput electrophysiology: An emerging paradigm for ion-channel screening and physiology. [Link]
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International Journal of Molecular Sciences. 2020 Aug 13; 21(16): 5806. Identification of a Benzamide Derivative that Inhibits Stress-Induced Adrenal Corticosteroid Synthesis. [Link]
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PubMed. 2005; 10(4): 436-42. A place for high-throughput electrophysiology in cardiac safety: screening hERG cell lines and novel compounds with the ion works HTTM system. [Link]
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MDPI. 2024 Mar 12; 29(6): 1084. Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. [Link]
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PubMed. 2014 Oct 23; 57(20): 8341-51. Development of (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, ML336: Novel 2-amidinophenylbenzamides as potent inhibitors of venezuelan equine encephalitis virus. [Link]
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Journal of Chemical Information and Modeling. 2022 Dec 26; 62(24): 6483–6500. Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. [Link]
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Biomolecules & Therapeutics. 2021; 29(1): 75-83. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]
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Application Note & Protocols: High-Throughput Screening for Modulators of the Dopamine D2 Receptor using a Novel Benzamide Derivative
An in-depth technical guide on high-throughput screening assays with 2-(methylamino)-N-phenethylbenzamide.
Introduction: The Rationale for Screening this compound
The benzamide chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a variety of biological pathways. The compound this compound incorporates this key feature along with a phenethylamine moiety, a pharmacophore commonly associated with ligands for G-protein coupled receptors (GPCRs), particularly those in the dopaminergic and adrenergic families.
The Dopamine D2 Receptor (D2R), a member of the Gαi-coupled GPCR family, is a critical regulator of neurotransmission in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction, making it a high-priority target for drug discovery.
This application note provides a comprehensive, field-tested protocol for a high-throughput screening (HTS) campaign designed to evaluate this compound and other novel compounds as potential modulators of the D2R. The assay described is a homogeneous, cell-based calcium mobilization assay, a robust and widely used method for screening GPCRs that couple to the Gαq pathway or, as in the case of Gαi-coupled receptors like D2R, can be engineered for readout via this pathway.
Assay Principle: Engineering a Gαi-Coupled Receptor for Calcium Readout
The D2R natively couples to the Gαi subunit, which, upon receptor activation, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. While cAMP assays are a viable HTS strategy, calcium mobilization assays often offer a superior signal-to-noise ratio and a more direct, transient signal that is well-suited for automated HTS platforms.
To enable a calcium-based readout for the Gαi-coupled D2R, a common strategy is to co-express the receptor in a host cell line (e.g., HEK293 or CHO) with a "promiscuous" or chimeric G-protein, such as Gα16 or a Gαq/i chimera. These specialized G-proteins can effectively couple to Gαi-linked receptors and transduce the signal through the Gαq pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic Ca2+ concentration. This calcium flux can be detected using fluorescent calcium indicators, such as Fluo-8 or Cal-520, which exhibit a significant increase in fluorescence intensity upon binding to Ca2+.
Caption: D2R signaling engineered for calcium mobilization.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number | Storage |
| HEK293/D2R/Gα16 Cell Line | In-house/ATCC | N/A | -196°C |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher | 10569010 | 4°C |
| Fetal Bovine Serum (FBS), qualified | Thermo Fisher | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 | -20°C |
| TrypLE™ Express Enzyme | Thermo Fisher | 12604013 | 4°C |
| Fluo-8 AM Calcium Assay Kit | Abcam | ab112129 | -20°C |
| Probenecid, water soluble | Sigma-Aldrich | P8761 | -20°C |
| This compound | Custom Synthesis | N/A | -20°C |
| Dopamine (positive control) | Sigma-Aldrich | H8502 | -20°C |
| Haloperidol (negative control) | Sigma-Aldrich | H1512 | RT |
| DMSO, cell culture grade | Sigma-Aldrich | D2650 | RT |
| 384-well black, clear bottom plates | Corning | 3712 | RT |
Detailed Step-by-Step Protocol
Cell Culture and Plating
-
Maintain Cells: Culture the HEK293/D2R/Gα16 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: Subculture cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can negatively impact receptor expression and cell health.
-
Cell Plating for Assay: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add TrypLE™ Express and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the enzyme with fresh culture medium and gently pipette to create a single-cell suspension. d. Determine cell density and viability using a hemocytometer or automated cell counter. e. Dilute the cell suspension to a final concentration of 200,000 cells/mL in culture medium. f. Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (5,000 cells/well). g. Incubate the plates for 24 hours at 37°C, 5% CO2. This allows the cells to adhere and form a monolayer.
Compound Plate Preparation
-
Stock Solutions: Prepare a 10 mM stock solution of this compound in 100% DMSO. Similarly, prepare 10 mM stock solutions of dopamine and haloperidol.
-
Serial Dilutions: Perform serial dilutions of the test compound and controls in 100% DMSO to create a concentration range for dose-response analysis. A common starting point is a 10-point, 3-fold dilution series.
-
Intermediate Plate: Prepare an intermediate plate by diluting the DMSO compound stocks into assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid). The final DMSO concentration in the assay should be kept below 0.5% to minimize solvent effects.
Calcium Mobilization Assay
-
Prepare Dye-Loading Solution: On the day of the assay, prepare the Fluo-8 AM dye-loading solution according to the manufacturer's instructions. This typically involves mixing the Fluo-8 AM component with an assay buffer containing probenecid. Probenecid is an anion-exchange transport inhibitor and is included to prevent the leakage of the de-esterified dye from the cells.
-
Dye Loading: a. Remove the cell plates from the incubator. b. Aspirate the culture medium from each well. c. Add 20 µL of the dye-loading solution to each well. d. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark. This allows the acetoxymethyl (AM) ester groups to be cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.
-
Assay Execution: a. Place the cell plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., FLIPR Tetra® or FlexStation® 3). b. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second. c. Record a stable baseline fluorescence for 10-20 seconds. d. The instrument's liquid handler will then add 10 µL of the compound from the intermediate plate to the cell plate. e. Continue recording the fluorescence signal for an additional 90-120 seconds to capture the full calcium transient.
Caption: High-throughput calcium mobilization assay workflow.
Data Analysis and Interpretation
-
Raw Data Processing: The primary output from the plate reader is a kinetic trace of fluorescence intensity over time for each well.
-
Response Calculation: The response to a compound is typically calculated as the maximum fluorescence signal post-addition minus the baseline fluorescence (Max-Min) or as the peak relative fluorescence units (RFU).
-
Normalization: To compare data across different plates and experiments, the responses are often normalized. For agonist screening, the data is normalized to the response of a maximal concentration of the positive control (dopamine), with the basal response (vehicle control) set as 0% and the maximal dopamine response set as 100%.
-
Dose-Response Curves: For compounds that show activity, a dose-response curve is generated by plotting the normalized response against the logarithm of the compound concentration.
-
Potency and Efficacy: The data is fitted to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) for agonists or IC50 (half-maximal inhibitory concentration) for antagonists. The maximal effect (Emax) provides a measure of the compound's efficacy.
Hypothetical Results for this compound
| Compound | EC50 (nM) | Emax (% of Dopamine) | Hill Slope |
| Dopamine (Positive Control) | 15.2 | 100% | 1.1 |
| This compound | 237.5 | 92% | 0.98 |
| Haloperidol (Antagonist Control) | N/A | No activity | N/A |
These hypothetical results suggest that this compound acts as a full agonist at the D2R, with a sub-micromolar potency.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the HTS data, several quality control metrics should be monitored for each assay plate:
-
Z'-factor: This statistical parameter is a measure of assay quality and is calculated using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.
-
Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A high S/B ratio is desirable.
-
Coefficient of Variation (%CV): This measures the variability of the signal within the positive and negative controls. A %CV of less than 15% is generally acceptable.
By consistently monitoring these parameters, researchers can have high confidence in the hits identified from the screen.
Conclusion
This application note provides a robust and detailed framework for the high-throughput screening of novel compounds, such as this compound, against the Dopamine D2 Receptor. The cell-based calcium mobilization assay, when properly validated and controlled, offers a sensitive and reliable method for identifying and characterizing new modulators of this important therapeutic target. The principles and protocols described herein can be adapted for a wide range of GPCR targets, providing a versatile platform for modern drug discovery campaigns.
References
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]
-
Southern, C., Cook, J. M., Neetoo, S., & Wreggett, K. A. (2013). Screening technologies for G protein-coupled receptors. Nature Reviews Drug Discovery, 12(8), 615-628. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
Application Notes & Protocols for the Investigation of 2-(methylamino)-N-phenethylbenzamide in Irritable Bowel Syndrome Research
Abstract
Irritable Bowel Syndrome (IBS) is a prevalent functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits, significantly impacting quality of life.[1][2][3] Current therapeutic strategies, such as antispasmodics like mebeverine, often provide symptomatic relief but can be associated with side effects and do not address the multifactorial pathophysiology of IBS, which includes visceral hypersensitivity, altered gut motility, and low-grade inflammation.[1][2][4] This document provides a comprehensive guide for researchers on the investigation of a novel benzamide derivative, 2-(methylamino)-N-phenethylbenzamide, as a potential therapeutic agent for IBS. Recent research has demonstrated its potent spasmolytic and anti-inflammatory properties, suggesting a distinct mechanistic profile from existing treatments.[1][2] These application notes will detail its known mechanisms of action, propose novel avenues of investigation, and provide detailed protocols for its preclinical evaluation.
Introduction to this compound
This compound is a novel small molecule belonging to the benzamide class of compounds.[5] Structurally, it is an analog of 2-amino-N-phenethylbenzamides, which have been synthesized and evaluated for their potential in treating IBS.[1][2] The rationale for investigating this compound stems from the need for more effective IBS therapies with improved side-effect profiles.[2]
Initial studies on analogous 2-amino-N-phenethylbenzamides have revealed promising pharmacological activities, including:
-
Potent Spasmolytic Effects: These compounds exhibit a relaxant effect on gastrointestinal smooth muscle comparable to the widely used antispasmodic, mebeverine.[1][2]
-
Novel Mechanism of Action: Unlike mebeverine, the spasmolytic activity of these novel benzamides does not appear to be mediated through serotonin or Ca2+-dependent signaling pathways.[1][2]
-
Anti-inflammatory Properties: The compounds have been shown to inhibit the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][2]
-
Modulation of Nitrergic Pathways: A key finding is the stimulation of neuronal nitric oxide synthase (nNOS) expression, leading to increased nitric oxide (NO) synthesis in the myenteric plexus.[1][2] NO is a critical inhibitory neurotransmitter in the gut, promoting smooth muscle relaxation.
These initial findings suggest that this compound and its analogs could offer a dual-pronged therapeutic approach to IBS by simultaneously alleviating smooth muscle spasms and mitigating underlying low-grade inflammation.
Proposed Mechanisms of Action
Established Pathway: nNOS/NO-Mediated Spasmolysis and Anti-inflammation
The primary established mechanism of action for the parent compounds of this compound involves the upregulation of nNOS in enteric neurons.[1][2] This leads to increased NO production, which in turn activates soluble guanylate cyclase (sGC) in smooth muscle cells, resulting in increased cyclic guanosine monophosphate (cGMP) levels and subsequent muscle relaxation. The inhibition of IL-1β expression further contributes to an anti-inflammatory environment in the gut.
Caption: Established mechanism of this compound analogs.
Novel Investigational Pathway: Sigma-1 Receptor Modulation
Many benzamide derivatives have been identified as ligands for the sigma-1 receptor (σ1R), a unique ligand-operated molecular chaperone located at the endoplasmic reticulum-mitochondria interface.[6][7] The σ1R is implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular stress responses.[8][9] Importantly, σ1R has emerged as a promising target for pain and inflammation.[10][11] Activation of σ1R has been shown to exert anti-inflammatory effects in models of colitis.[10][12] Given the structural similarity of this compound to known σ1R ligands, we propose the investigation of its interaction with this receptor as a novel mechanism contributing to its therapeutic potential in IBS.
Caption: Proposed novel mechanism via the Sigma-1 receptor.
In Vitro Characterization Protocols
Protocol 1: Assessment of Spasmolytic Activity in Isolated Rodent Ileum
Objective: To quantify the relaxant effect of this compound on spontaneous and induced contractions of isolated intestinal smooth muscle.
Materials:
-
Male Wistar rats (200-250 g) or Swiss Webster mice (25-30 g)
-
Tyrode's solution (in mM: 137 NaCl, 2.7 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.4 NaH2PO4, 11.9 NaHCO3, and 5.5 glucose), pH 7.4
-
Carbachol (CCh) or Potassium Chloride (KCl)
-
This compound (test compound)
-
Mebeverine (positive control)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the animal and excise a 2-3 cm segment of the terminal ileum.
-
Gently flush the lumen with Tyrode's solution to remove contents.
-
Mount the ileal segment vertically in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with solution changes every 15 minutes.
-
Record spontaneous contractions. Once a stable baseline is achieved, add the test compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).
-
To assess effects on induced contractions, pre-contract the tissue with a submaximal concentration of CCh (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction reaches a stable plateau, add the test compound cumulatively.
-
Record the relaxant response as a percentage of the pre-contraction amplitude.
-
Construct concentration-response curves and calculate EC50 values.
Data Analysis:
| Compound | Spontaneous Contractions (EC50) | CCh-induced Contractions (EC50) | KCl-induced Contractions (EC50) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Mebeverine | TBD | TBD | TBD |
Protocol 2: Evaluation of Anti-inflammatory Activity in Lipopolysaccharide (LPS)-Stimulated Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Dexamethasone (positive control)
-
ELISA kits for IL-1β and TNF-α
-
Griess Reagent for NO determination
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-1β and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Measure the accumulation of nitrite (a stable product of NO) in the supernatants using the Griess reagent.
Data Analysis:
| Treatment | IL-1β Concentration (pg/mL) | TNF-α Concentration (pg/mL) | Nitrite Concentration (µM) |
|---|---|---|---|
| Vehicle | TBD | TBD | TBD |
| LPS | TBD | TBD | TBD |
| LPS + Test Compound (Low Dose) | TBD | TBD | TBD |
| LPS + Test Compound (High Dose) | TBD | TBD | TBD |
| LPS + Dexamethasone | TBD | TBD | TBD |
In Vivo Efficacy Protocols
Protocol 3: Assessment of Visceral Hypersensitivity in a Rodent Model of Post-Inflammatory IBS
Objective: To evaluate the effect of this compound on visceral pain perception.
Model Induction:
-
Induce a transient colitis in adult male rats or mice by intra-rectal administration of a dilute solution of acetic acid (e.g., 3-4% in rats) or TNBS.[13] Allow animals to recover for at least 7 days, by which time the acute inflammation has resolved, but visceral hypersensitivity persists.
Procedure:
-
Administer the test compound, vehicle, or a positive control (e.g., gabapentin) orally or via intraperitoneal injection.
-
After a suitable pre-treatment period (e.g., 60 minutes), assess visceral sensitivity by measuring the visceromotor response (VMR) to colorectal distension (CRD).
-
The VMR is quantified by electromyography (EMG) of the abdominal muscles in response to graded pressures of CRD (e.g., 20, 40, 60, 80 mmHg).[14]
-
Record the number of abdominal contractions or the area under the curve of the EMG signal as a measure of visceral pain.
Data Analysis:
| Treatment Group | VMR at 20 mmHg | VMR at 40 mmHg | VMR at 60 mmHg | VMR at 80 mmHg |
|---|---|---|---|---|
| Sham + Vehicle | TBD | TBD | TBD | TBD |
| IBS Model + Vehicle | TBD | TBD | TBD | TBD |
| IBS Model + Test Compound | TBD | TBD | TBD | TBD |
| IBS Model + Gabapentin | TBD | TBD | TBD | TBD |
Protocol 4: Evaluation of Gastrointestinal Transit
Objective: To determine the effect of this compound on whole gut transit time.
Procedure:
-
Fast adult male mice overnight with free access to water.
-
Administer the test compound, vehicle, or a positive control (e.g., loperamide for delayed transit, or a prokinetic for accelerated transit) orally.
-
After 30 minutes, administer a non-absorbable marker, such as 5% charcoal suspension in 10% gum arabic, by oral gavage.[15][16][17]
-
Euthanize the animals after a fixed time period (e.g., 20-30 minutes).
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.[18]
Data Analysis:
| Treatment Group | Total Intestinal Length (cm) | Distance Traveled by Marker (cm) | Percent Transit (%) |
|---|---|---|---|
| Vehicle | TBD | TBD | TBD |
| Test Compound | TBD | TBD | TBD |
| Loperamide | TBD | TBD | TBD |
Experimental Workflow and Logic
The following diagram outlines a logical progression for the preclinical evaluation of this compound for IBS.
Caption: Logical workflow for preclinical evaluation.
References
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Milusheva, M., Stoyanova, M., Gledacheva, V., Stefanova, I., Todorova, M., Pencheva, M., Stojnova, K., Tsoneva, S., Nedialkov, P., & Nikolova, S. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]
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Istrate, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 108. [Link]
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Kędzierska, E., et al. (2022). The Importance of Visceral Hypersensitivity in Irritable Bowel Syndrome—Plant Metabolites in IBS Treatment. International Journal of Molecular Sciences, 23(19), 11883. [Link]
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Wouters, M. M. (2016). New Pathways, New Targets: Visceral Hypersensitivity Pathogenesis in Irritable Bowel Syndrome. Gastroenterology & Hepatology, 12(2), 126–128. [Link]
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Balogh, M., et al. (2021). Lessons on the Sigma-1 Receptor in TNBS-Induced Rat Colitis: Modulation of the UCHL-1, IL-6 Pathway. International Journal of Molecular Sciences, 22(19), 10298. [Link]
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Al-Ghazal, M. A., et al. (2021). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
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Probing Spasmolytic Activity: An Application Guide to Ex Vivo Studies of 2-Amino-N-phenethylbenzamides
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the spasmolytic properties of 2-amino-N-phenethylbenzamides using ex vivo organ bath methodologies. The protocols and insights herein are designed to ensure technical accuracy, experimental robustness, and a clear understanding of the underlying pharmacological principles.
Introduction: The Therapeutic Potential of 2-Amino-N-phenethylbenzamides
Spasmodic conditions of smooth muscle, such as those affecting the gastrointestinal and respiratory tracts, represent a significant area of unmet medical need. 2-Amino-N-phenethylbenzamides are a class of compounds that have shown promise as spasmolytic agents. Structurally related to the known antispasmodic mebeverine, these molecules offer the potential for novel mechanisms of action and improved therapeutic profiles[1][2].
Ex vivo organ bath studies are an indispensable tool in the preclinical evaluation of such compounds.[3] They provide a controlled environment to quantify the relaxant effects on isolated smooth muscle tissues, elucidate mechanisms of action, and establish structure-activity relationships, bridging the gap between in vitro assays and in vivo models.[4]
Foundational Principles: The Dynamics of Smooth Muscle Contractility
A thorough understanding of smooth muscle physiology is paramount to designing and interpreting spasmolytic assays. Smooth muscle contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in Ca²⁺ can be triggered by various stimuli, including neurotransmitters (e.g., acetylcholine) and membrane depolarization (e.g., high potassium concentrations).[5]
The increased [Ca²⁺]i leads to the formation of a Ca²⁺-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in muscle contraction.[6] Conversely, relaxation is achieved by reducing intracellular Ca²⁺ levels and by the action of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains.[5]
Spasmolytic agents can interfere with this process through several mechanisms, including:
-
Blockade of voltage-gated calcium channels.
-
Antagonism of contractile receptors (e.g., muscarinic receptors).
-
Activation of pathways that promote relaxation, such as the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.
Recent studies suggest that some novel 2-amino-N-phenethylbenzamides may exert their spasmolytic effects through a distinct mechanism that involves the stimulation of neuronal nitric oxide synthase (nNOS) and the subsequent production of NO, a potent endogenous smooth muscle relaxant.[2][7] This contrasts with agents like mebeverine, which are known to act through the reduction of ion channel permeability.[1]
Visualizing the Core Pathways
The following diagram illustrates the key signaling pathways involved in smooth muscle contraction and relaxation, highlighting potential targets for spasmolytic drugs.
Caption: Signaling pathways in smooth muscle contraction and relaxation.
The Ex Vivo Organ Bath: A Step-by-Step Workflow
The isolated organ bath remains a cornerstone technique in pharmacology, allowing for the precise measurement of tissue contractility in a controlled physiological environment.[8] The following workflow outlines the critical steps from tissue preparation to data analysis.
Caption: Workflow for ex vivo spasmolytic activity assessment.
Detailed Protocols and Methodologies
Preparation of Physiological Salt Solution
The viability of the isolated tissue is critically dependent on the physiological salt solution used. Krebs-Henseleit solution is the standard for most smooth muscle preparations.[9]
| Component | Molar Concentration (mM) | Grams per Liter (g/L) |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| D-Glucose | 11.7 | 2.11 |
| Table 1: Composition of Krebs-Henseleit Solution |
Protocol for Preparation:
-
Dissolve all salts except CaCl₂ and NaHCO₃ in approximately 800 mL of distilled water.
-
Add CaCl₂ and dissolve completely. This is done separately to prevent precipitation.
-
Add NaHCO₃ and D-Glucose and stir until dissolved.
-
Bring the final volume to 1 liter with distilled water.
-
The solution must be continuously aerated with carbogen (95% O₂ / 5% CO₂) to maintain a physiological pH of 7.4.[10]
-
The solution should be freshly prepared on the day of the experiment.[9]
Tissue Preparation and Mounting (Rat Ileum Model)
The rat ileum is a commonly used tissue for studying spasmolytic activity due to its robust and reproducible contractile responses to various spasmogens.[11]
Step-by-Step Protocol:
-
Animal Euthanasia: Humanely euthanize a male Wistar rat (200-250g) following approved institutional animal care and use committee (IACUC) guidelines.
-
Tissue Isolation: Immediately perform a laparotomy and isolate the terminal ileum. Place the isolated tissue in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Tissue Cleaning and Segmentation: Gently flush the lumen of the ileum with Krebs solution to remove any contents. Carefully remove the adhering mesentery. Cut the ileum into segments of 2-3 cm in length.
-
Mounting: Mount each segment vertically in a 15-25 mL organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated with carbogen.[3] Tie one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.
-
Equilibration: Apply an initial tension of 1 gram to each tissue segment and allow for an equilibration period of 45-60 minutes.[12] During this time, wash the tissues with fresh, pre-warmed Krebs-Henseleit solution every 15-20 minutes.
Experimental Procedure for Spasmolytic Activity
This protocol is designed to determine the concentration-dependent inhibitory effect of a 2-amino-N-phenethylbenzamide derivative on contractions induced by a standard spasmogen.
Step-by-Step Protocol:
-
Viability Test: After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). This depolarizes the cell membrane and provides a reference for the maximum contractile capacity of the tissue.[8]
-
Washout: After a stable contraction is achieved, wash the tissue multiple times with fresh Krebs solution and allow it to return to the baseline tension.
-
Induce Spasm: Induce a sustained, submaximal contraction using a relevant spasmogen. For instance, acetylcholine (ACh, ~1 µM) is commonly used to mimic cholinergic stimulation.[13]
-
Cumulative Concentration-Response: Once the spasmogen-induced contraction has reached a stable plateau, add the 2-amino-N-phenethylbenzamide test compound to the organ bath in a cumulative manner. This involves adding increasing concentrations of the compound at set intervals (e.g., every 2-3 minutes or once the previous concentration has reached its maximal effect) without washing out the previous concentration.
-
Data Recording: Continuously record the isometric tension throughout the experiment using a data acquisition system.
-
Controls: It is crucial to run parallel time-matched vehicle controls to account for any spontaneous relaxation of the tissue over time. A positive control, such as mebeverine or atropine, should also be included for comparison.[13]
Data Analysis and Interpretation
The primary output of this experiment is a concentration-response curve, which plots the percentage of inhibition of the pre-contraction against the logarithm of the test compound's concentration.
Calculating Percentage Inhibition
The relaxation induced by each concentration of the test compound is calculated as a percentage of the initial spasmogen-induced contraction:
Percentage Inhibition = [ (Initial Contraction - Tension after Compound) / Initial Contraction ] * 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that produces 50% of its maximal inhibitory effect. It is a key measure of the compound's potency.
-
Data Plotting: Plot the percentage inhibition (Y-axis) against the log concentration of the test compound (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation.[12][14] This will generate a sigmoidal dose-response curve.
-
IC₅₀ Derivation: The software will calculate the IC₅₀ value from the fitted curve.[15] A lower IC₅₀ value indicates higher potency.
| Parameter | Hypothetical Value (Compound X) | Interpretation |
| IC₅₀ (µM) | 4.8 | The concentration required to inhibit 50% of the ACh-induced contraction. |
| 95% Confidence Interval | 3.9 - 5.9 | The range in which the true IC₅₀ value is likely to fall. |
| Hill Slope | -1.2 | Indicates the steepness of the concentration-response curve. |
| Eₘₐₓ (%) | 98% | The maximal relaxation achieved with the compound. |
| Table 2: Example Data Presentation for Spasmolytic Activity |
Self-Validation, Troubleshooting, and Advanced Protocols
Ensuring Trustworthiness: A Self-Validating System
A robust protocol incorporates checks and balances to ensure the reliability of the data.
-
Tissue Viability: The initial KCl-induced contraction serves as a critical quality control step. A weak or absent response may indicate tissue damage during preparation.[6]
-
Reproducibility: The response to the spasmogen should be reproducible after washout. A significant decline in the contractile response suggests tissue desensitization or fatigue.
-
Vehicle Controls: Always test the highest concentration of the vehicle (e.g., DMSO, ethanol) used to dissolve the test compound to ensure it has no intrinsic effect on smooth muscle tone.[16]
-
Positive Controls: Including a known spasmolytic agent validates the assay's ability to detect the expected pharmacological effect.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Solution(s) |
| No response to KCl or spasmogen | Tissue damage during dissection; Improper mounting; Incorrect buffer composition/pH/temperature. | Handle tissue gently; Ensure secure mounting without crushing; Double-check buffer preparation and experimental conditions (37°C, pH 7.4).[3] |
| Baseline tension is unstable | Insufficient equilibration time; Gas bubbles hitting the tissue; Loose sutures. | Allow at least 60 minutes for equilibration; Adjust aeration to avoid direct contact with the tissue; Ensure knots are secure.[3][10] |
| Compound precipitates in the bath | Poor aqueous solubility of the test compound. | Prepare stock solutions in a suitable solvent like DMSO; Use sonication to aid dissolution; Ensure final solvent concentration is low (<0.1%). |
| High variability between tissues | Biological variation; Inconsistent tissue preparation or tensioning. | Increase the number of replicates (n); Standardize dissection and mounting procedures; Normalize responses to the initial KCl contraction.[6] |
| Table 3: Common Issues and Troubleshooting in Organ Bath Experiments |
Advanced Protocols: Elucidating the Mechanism of Action
To investigate the hypothesis that 2-amino-N-phenethylbenzamides act via the NO pathway, the core protocol can be modified:
-
Protocol Variation: Pre-incubate the tissue with an inhibitor of nitric oxide synthase, such as L-NAME (N(G)-nitro-L-arginine methyl ester), for 20-30 minutes before inducing the spasm with acetylcholine. Then, generate a concentration-response curve for the test compound in the presence of L-NAME.
-
Expected Outcome: If the compound's spasmolytic activity is mediated by NO synthesis, its potency (IC₅₀) will be significantly reduced in the presence of L-NAME. This would provide strong evidence for an NO-dependent mechanism.[2]
Conclusion
The ex vivo organ bath is a powerful and versatile tool for the characterization of novel spasmolytic agents like 2-amino-N-phenethylbenzamides. By combining a rigorous understanding of smooth muscle physiology with meticulous experimental technique and thoughtful protocol design, researchers can generate high-quality, reproducible data. This guide provides the foundational knowledge and practical steps necessary to confidently assess the therapeutic potential of these promising compounds and to delve into their unique mechanisms of action.
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Pohlers, S., et al. (2012). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. American Journal of Physiology-Renal Physiology, 303(5), F735-F743.
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Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837.
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Ponce-Monter, H., et al. (2010). Spasmolytic and anti-inflammatory effects of Aloysia triphylla and citral, in vitro and in vivo studies. Journal of Smooth Muscle Research, 46(6), 309-319.
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Fronza, M., et al. (2023). Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine. Frontiers in Pharmacology, 14, 1289943.
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Salinas-Roca, B., et al. (2020). Inducible nitric oxide synthase blockade with aminoguanidine, protects mice infected with Nocardia brasiliensis from actinomycetoma development. PLoS Neglected Tropical Diseases, 14(10), e0008775.
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Journal of Pharmacognosy and Phytochemistry. (2013). In-vitro Antispasmodic Activity Analysis of Methanolic Leaves Extract of Lantana camara Linn. on Excised Rat Ileum. Journal of Pharmacognosy and Phytochemistry, 2(2).
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Michel, M. C. (2017). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(9), 857-873.
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Radnoti. (n.d.). Tissue Organ Bath Principals.
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ResearchGate. (n.d.). Validation of human skin explant model.
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Davidoff, R. A. (1985). Antispasticity drugs: mechanisms of action. Annals of Neurology, 17(2), 107-116.
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Phillips, K. S., et al. (2023). Insights into ex vivo skin models for microbiological and healing properties of wound dressings. Journal of Wound Care, 32(Sup2), S4-S13.
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Semantic Scholar. (n.d.). Nitric Oxide Synthase and Nitric Oxide Involvement in Different Toxicities.
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PubChem. (n.d.). N-Phenethylbenzamide.
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Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
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Troubleshooting & Optimization
Technical Support Guide: Strategies for Enhancing the Aqueous Solubility of 2-(methylamino)-N-phenethylbenzamide
Introduction: Understanding the Solubility Challenge
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with 2-(methylamino)-N-phenethylbenzamide. Due to its chemical structure, this compound presents significant challenges to achieving aqueous solubility, a critical prerequisite for many experimental and therapeutic applications. This document outlines the underlying physicochemical principles and offers a series of troubleshooting guides with detailed experimental protocols to systematically address and overcome these challenges.
Section 1: Compound Overview & Physicochemical Rationale for Poor Solubility
A thorough understanding of the molecule's structure is the first step in diagnosing and solving solubility problems.
Chemical Structure:
(Note: This is a textual representation. The key features are a benzamide core, an N-phenethyl group, and a 2-(methylamino) substituent on the benzoyl ring.)
Key Structural Features and Their Impact on Solubility:
-
High Lipophilicity: The presence of two phenyl rings and a significant hydrocarbon backbone gives the molecule a high LogP (partition coefficient). This lipophilic character is the primary driver of its poor intrinsic solubility in water.
-
Crystalline Lattice Energy: As a solid, the molecule's ability to form a stable crystal lattice (high lattice energy) means that significant energy is required to break the crystal structure apart and solvate individual molecules. This thermodynamic barrier further limits solubility.
-
Ionizable Functional Group: The secondary amine (-NH-CH3) at the ortho-position of the benzoyl ring is a basic functional group . This is the most critical feature to exploit for solubility enhancement. At a pH below its pKa, this amine will become protonated (-NH2+ -CH3), creating a charged, more polar species that is significantly more soluble in water. The amide group, conversely, is generally considered neutral and does not readily ionize.
Based on these features, this compound is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is the primary barrier to absorption and bioavailability.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my compound "crashing out" of solution, especially when I dilute a DMSO stock in aqueous buffer? A: This is a classic sign of a poorly soluble compound. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve your compound at high concentrations. However, when this stock is introduced into an aqueous buffer, the solvent environment becomes predominantly water. The compound, being lipophilic, cannot remain dissolved in the highly polar aqueous environment and precipitates. The strategies in this guide are designed to prevent this by modifying the compound or the aqueous vehicle itself.
Q2: What is the very first experiment I should run to address solubility? A: A pH-solubility profile . Given the presence of the basic methylamino group, the solubility of your compound is expected to be highly dependent on pH.[1][2] Determining the pH at which solubility is maximal is the most cost-effective and informative first step. This data will guide subsequent strategies like buffer selection and salt formation.
Q3: There are many solubility enhancement techniques. How do I choose the right one? A: The choice depends on your experimental needs (e.g., in vitro assay vs. in vivo preclinical study), required concentration, and the physicochemical properties of the compound. The diagram below provides a logical starting point for decision-making.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Section 3: Troubleshooting & Experimental Guides
This section provides detailed protocols for the most common and effective solubility enhancement techniques applicable to this compound.
Guide 1: pH Modification
Principle: This technique leverages the basic methylamino group. According to the Henderson-Hasselbalch equation, a basic compound will be >90% ionized at a pH one unit below its pKa, and >99% ionized at a pH two units below its pKa. The ionized (protonated) form is significantly more water-soluble than the neutral form.[3]
When to Use: This should be the first approach for any ionizable compound. It is ideal for developing aqueous formulations for in vitro screens, analytical methods, and early-stage studies.
Detailed Protocol: Performing a pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2 to 8.
-
Equilibration: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Incubation: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid. Immediately dilute the supernatant with a suitable mobile phase or solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer solution.
Troubleshooting Q&A:
-
Q: My compound appears to degrade at low pH. What should I do?
-
A: Chemical stability is a critical consideration. Analyze your samples for degradation products using HPLC. If instability is confirmed, you must identify a pH range that provides a balance between acceptable solubility and stability. You may need to combine pH control with another technique, like co-solvency.
-
-
Q: The pH of the buffer changes after adding the compound. Why?
-
A: Your compound is basic and is neutralizing the buffer. This indicates that the buffer capacity is too low for the amount of compound added. Use a higher concentration buffer or reduce the amount of excess solid used in the experiment. Always measure the final pH of the supernatant at the end of the experiment.
-
Guide 2: Salt Formation
Principle: Forming a salt is a highly effective method to improve the solubility and dissolution rate of ionizable drugs.[4] By reacting the basic methylamino group with an acid, a stable salt is formed. When this salt is dissolved in water, it readily dissociates, providing a higher concentration of the protonated, soluble form of the drug compared to dissolving the free base form.[5][6]
When to Use: When a solid, water-soluble form of the compound is desired for easier handling, weighing, and formulation. It is a standard approach in drug development for oral dosage forms.
Detailed Protocol: Screening for an Optimal Salt Form
-
Solvent Selection: Dissolve the free base of your compound in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) at a moderate concentration.
-
Counter-ion Selection: Prepare solutions of various pharmaceutically acceptable acids (counter-ions) in the same solvent. Common choices include hydrochloric acid, sulfuric acid, methanesulfonic acid (mesylate), and tartaric acid.
-
Stoichiometry: Add the acid solution to the drug solution, typically at a 1:1 molar ratio.
-
Induce Precipitation: If a solid does not form immediately, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like MTBE or heptane), or scratching the inside of the vial.
-
Isolation & Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: The resulting solid must be thoroughly characterized.
-
Solubility Measurement: Determine the aqueous solubility of the new salt form and compare it to the free base.
-
Physical Form: Use X-Ray Powder Diffraction (XRPD) to determine if the salt is crystalline or amorphous.
-
Hygroscopicity: Assess the salt's tendency to absorb moisture from the air, as this can affect stability and handling.
-
Troubleshooting Q&A:
-
Q: I mixed the drug and acid, but no salt precipitated.
-
A: The salt may be too soluble in the chosen solvent system. Try using a less polar solvent or a higher concentration of your drug. Alternatively, focus on inducing precipitation by adding an anti-solvent.
-
-
Q: My salt form is a sticky, oily substance, not a crystalline solid.
-
A: This can happen with certain counter-ions. It may indicate an amorphous form or an incomplete reaction. Try a different counter-ion or solvent system. Sometimes, slurrying the oil in an anti-solvent can induce crystallization.
-
Guide 3: Co-solvency
Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This reduction in polarity lowers the interfacial tension between the aqueous vehicle and the lipophilic solute, making it easier for the compound to dissolve.[9]
When to Use: For preparing concentrated liquid formulations, especially for preclinical toxicology studies or for in vitro assays where some organic solvent is tolerated.
Detailed Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Common examples are ranked by polarity and use case:
-
For IV/Injectable (low %): Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
For Oral (higher %): Glycerin, PEG 400.
-
-
System Preparation: Prepare a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 0%, 10%, 20%, 40%, 60%, 80% v/v co-solvent in water or buffer).
-
Solubility Measurement: Using the equilibration method described in Guide 1, determine the saturation solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot solubility versus the percentage of co-solvent. This will show the effectiveness of each co-solvent.
Data Presentation: Example Co-solvent Screening Data
| Co-solvent System (v/v in pH 4.5 Buffer) | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| 0% (Buffer only) | 5 | 1x |
| 20% Propylene Glycol | 150 | 30x |
| 40% Propylene Glycol | 800 | 160x |
| 20% PEG 400 | 250 | 50x |
| 40% PEG 400 | 1500 | 300x |
Troubleshooting Q&A:
-
Q: My compound dissolves in the co-solvent blend, but precipitates when I add it to my cell culture media.
-
A: This is a common and critical problem. The co-solvent formulation is diluted significantly in the media, causing the drug to crash out. You must ensure the final concentration of the co-solvent in the assay is low enough to be tolerated by the cells and high enough to keep the drug dissolved. It may require using a higher percentage co-solvent for the stock, but adding a very small volume to the final assay. If this is not possible, co-solvency may not be the right approach, and cyclodextrin complexation should be considered.
-
Guide 4: Complexation with Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10] They can encapsulate a poorly soluble "guest" molecule, like yours, into their central cavity.[11][12] This shields the hydrophobic part of the drug from water, forming a soluble drug-CD inclusion complex.[13]
When to Use: An excellent choice for in vitro and in vivo studies, especially when co-solvents cause toxicity or precipitation upon dilution. Modified CDs like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are widely used due to their high solubility and safety profiles.
Caption: Mechanism of cyclodextrin inclusion complexation.
Detailed Protocol: Phase Solubility Study
-
CD Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD) in a fixed pH buffer.
-
Equilibration: Add an excess amount of your compound to each CD solution.
-
Incubation & Quantification: Follow the same procedure for incubation, separation, and quantification as described in the pH-solubility protocol (Guide 1).
-
Analysis: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin.
-
A-type profile: A linear increase in solubility indicates the formation of a 1:1 complex. The slope can be used to calculate the stability constant (Kc).
-
B-type profile: The plot may show an initial linear increase followed by a plateau, indicating that the solubility of the complex itself is limited.
-
Troubleshooting Q&A:
-
Q: The solubility of my compound did not increase much with the cyclodextrin.
-
A: The "fit" between the drug and the CD cavity is poor. Try a different type of cyclodextrin. For example, if your molecule is large, γ-CD might be better than β-CD. Also, ensure the pH of the solution is one where the drug is in its neutral form, as the neutral form typically complexes more effectively than the charged form.
-
-
Q: How do I prepare a formulation with cyclodextrin?
-
A: Dissolve the cyclodextrin in the aqueous buffer first. Once it is fully dissolved, add the solid drug powder and stir or sonicate until a clear solution is obtained. Do not add the drug first.
-
Guide 5: Amorphous Solid Dispersions (Advanced Technique)
Principle: The crystalline form of a drug is a low-energy, stable state. By converting the drug to its amorphous (non-crystalline) state, it exists at a higher free energy level.[14] This higher energy allows it to dissolve more readily and achieve a transient "supersaturated" concentration, which can significantly enhance absorption.[15] To prevent the amorphous drug from recrystallizing back to its stable form, it is molecularly dispersed within a hydrophilic polymer matrix.[16][17]
When to Use: This is an advanced formulation technique used in later-stage drug development, typically for oral solid dosage forms (tablets, capsules) of BCS Class II/IV compounds.[18]
Common Preparation Methods:
-
Spray Drying: The drug and a polymer are co-dissolved in a solvent. This solution is then sprayed into a hot chamber, the solvent rapidly evaporates, and a solid powder consisting of the drug dispersed in the polymer is formed.
-
Hot-Melt Extrusion (HME): The drug and a thermostable polymer are mixed and heated, forming a molten mass that is then forced through an extruder. Upon cooling, a solid dispersion is formed.
Characterization is Critical:
-
Differential Scanning Calorimetry (DSC): Used to confirm the absence of a melting peak for the crystalline drug, indicating it is in an amorphous state.
-
X-Ray Powder Diffraction (XRPD): A crystalline material will show sharp Bragg peaks, while an amorphous material will show a broad, diffuse "halo." This is the definitive test for amorphicity.
-
Dissolution Testing: In vitro dissolution studies are performed to demonstrate the enhanced dissolution rate and generation of supersaturation compared to the crystalline drug.
Troubleshooting Q&A:
-
Q: My amorphous solid dispersion is not stable and recrystallizes over time.
-
A: This is the primary challenge of ASDs. The polymer may not be a good stabilizer for your drug, or the drug loading is too high. Screen different polymers (e.g., PVP, HPMC-AS, Soluplus®) and lower the drug-to-polymer ratio. Storage conditions (temperature and humidity) are also critical.
-
Section 4: Summary of Strategies
| Strategy | Principle | Pros | Cons | Best For |
| pH Modification | Ionization of the basic amine | Simple, cost-effective, large solubility gains possible | Risk of chemical instability at extreme pH; limited by compound's pKa | In vitro assays, initial screening, analytical solutions |
| Salt Formation | Creates a solid form with higher dissolution energy | Improved solubility and dissolution rate; better handling properties | Can be hygroscopic; risk of disproportionation; complex screening | Solid dosage form development (in vivo studies) |
| Co-solvency | Reduces solvent polarity | High drug concentrations achievable; simple to prepare | Can be toxic; risk of precipitation on dilution | Preclinical toxicology studies (oral gavage); concentrated stocks |
| Cyclodextrin Complexation | Molecular encapsulation | Low toxicity; avoids precipitation on dilution; widely used | Limited by 1:1 or 1:2 stoichiometry; can be expensive | In vitro and in vivo formulations where co-solvents are problematic |
| Amorphous Solid Dispersion | High energy state + polymer stabilization | Dramatically improves dissolution and bioavailability | Complex manufacturing; physical stability is a major risk | Oral solid dosage forms for very challenging compounds |
Section 5: References
-
Evonik Industries. (2022). EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. YouTube. Available at: [Link]
-
Kaur, G., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
ChemBK. (2024). N-(2-phenylethyl)benzamide. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-methyl-N-(2-phenylethenyl)benzamide. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-Phenethylbenzamide. PubChem. Available at: [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Available at: [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available at: [Link]
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. PMC. Available at: [Link]
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ResearchGate. (n.d.). Study of pH-dependent drugs solubility in water. Available at: [Link]
-
ResearchGate. (n.d.). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC. Available at: [Link]
-
International Journal of Research Trends and Innovation. (n.d.). Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. Available at: [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]
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ResearchGate. (n.d.). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available at: [Link]
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PubMed. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. Available at: [Link]
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SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol. PMC. Available at: [Link]
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OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
PubMed. (2021). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview. Available at: [Link]
-
MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs. Available at: [Link]
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University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water. Available at: [Link]
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Horizon Publisher India. (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]
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International Journal of Pharmacy and Biological Sciences. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. Available at: [Link]
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International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]
-
YouTube. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Available at: [Link]
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European Pharmaceutical Review. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Available at: [Link]
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YouTube. (2017). Ph and Solubility of Drugs. Available at: [Link]
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YouTube. (2024). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. Available at: [Link]
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Bangladesh Journal of Environmental Science. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Available at: [Link]
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SciSpace. (n.d.). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. Available at: [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N,N-Diethylbenzamide. PubChem. Available at: [Link]
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Filo. (2025). How does co-solvency increase solubility. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Available at: [Link]
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PubChem. (n.d.). 2-chloro-n-phenethyl-benzamide (C15H14ClNO). Available at: [Link]
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stability of 2-(methylamino)-N-phenethylbenzamide in different buffer systems
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice regarding the stability of 2-(methylamino)-N-phenethylbenzamide in various buffer systems. Our goal is to equip you with the foundational knowledge and practical methodologies to conduct robust and reliable stability studies for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary stability concerns for this compound in aqueous solutions?
The primary stability concern for this compound, like other N-substituted benzamides, is the hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl group and the nitrogen atom, leading to the formation of 2-(methylamino)benzoic acid and phenethylamine. The rate of this hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze this degradation.[1][2][3]
Expert Insight: Amide bonds are generally stable, but their susceptibility to hydrolysis increases at pH extremes.[1] Therefore, controlling the pH of your formulation is the most critical factor in maintaining the stability of this compound.
Q2: How does pH influence the degradation of this compound?
The pH of the buffer system will directly impact the rate of hydrolysis. Here's a breakdown of what to expect:
-
Acidic Conditions (pH < 7): In the presence of acid, the carbonyl oxygen of the amide can become protonated. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by water.[3] This process is known as acid-catalyzed hydrolysis.[2][4]
-
Neutral Conditions (pH ≈ 7): Hydrolysis is generally at its minimum in the neutral pH range. For many amides, the optimal stability is found between pH 6 and 8.
-
Basic Conditions (pH > 7): Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate that subsequently breaks down to the carboxylate and the amine. This is known as base-catalyzed hydrolysis.[3]
Troubleshooting Tip: If you observe significant degradation of your compound, the first step is to measure the pH of your solution. Deviations from the optimal pH range are the most common cause of instability.
Q3: Which buffer systems are recommended for stability studies of this compound?
The choice of buffer system is crucial for maintaining a stable pH and ensuring the integrity of your experiment. The selection depends on the desired pH range for your study. Commonly used buffer systems in pharmaceutical formulations include:[5][6]
-
Acetate Buffers: Effective in the pH range of 3.8 to 5.8.
-
Phosphate Buffers: Versatile and effective in the pH range of 5.8 to 8.0.
-
Citrate Buffers: Useful for a pH range of 3.0 to 6.2.[5]
-
Borate Buffers: Typically used for ophthalmic preparations and effective in the pH range of 8.0 to 10.0.
Causality in Experimental Choice: It is essential to choose a buffer system where the pKa of the buffer is as close as possible to the desired pH of the solution. This ensures the maximum buffering capacity, meaning the solution will be more resistant to changes in pH.[7]
Here is a summary of commonly used buffer systems and their typical pH ranges:
| Buffer System | pKa | Effective pH Range |
| Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 |
| Acetate | 4.76 | 3.8 - 5.8 |
| Phosphate | 2.15, 7.20, 12.35 | 5.8 - 8.0 |
| Borate | 9.24 | 8.0 - 10.0 |
Self-Validating System: When preparing your buffers, always verify the final pH with a calibrated pH meter. This simple step validates that your buffer is prepared correctly and will perform as expected.
Q4: How can I perform a forced degradation study to understand the stability of this compound?
Forced degradation, or stress testing, is a critical step in drug development that helps to identify potential degradation products and establish the intrinsic stability of a molecule.[8][9] These studies are typically conducted under more extreme conditions than those used for long-term stability testing.[10]
Here is a general workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
Experimental Protocol: Acid-Catalyzed Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M hydrochloric acid.
-
Incubate the vial at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation reaction.
-
Dilute the neutralized sample to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
Trustworthiness: It is crucial to run a control sample (the compound in the solvent without the stress agent) in parallel for each condition to differentiate between degradation caused by the stress condition and any inherent instability.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable technique for stability testing.[11] For more detailed analysis and identification of degradation products, Mass Spectrometry (MS) is often used in conjunction with HPLC (LC-MS).[11][12]
Key considerations for your analytical method:
-
Stability-Indicating: The analytical method must be able to separate the parent compound from all potential degradation products. This is typically achieved through method development and forced degradation studies.
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Quantitation: The method should be validated for accuracy, precision, and linearity to accurately quantify the amount of the parent compound remaining and the amount of any degradation products formed over time.
The following diagram illustrates the key components of a stability-indicating analytical workflow:
Caption: A typical analytical workflow for stability testing.
Concluding Remarks
The stability of this compound in solution is intrinsically linked to the pH of the buffer system. A thorough understanding of the principles of amide hydrolysis, coupled with well-designed stability and forced degradation studies, is essential for developing a stable formulation. By carefully selecting appropriate buffer systems and utilizing validated, stability-indicating analytical methods, researchers can ensure the quality, efficacy, and safety of their products.
References
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
LCGC International - Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Allen Career Institute. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]
-
YouTube. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. Retrieved from [Link]
-
European Pharmaceutical Review. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Retrieved from [Link]
Sources
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- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
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- 5. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
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Technical Support Center: Purification of 2-(methylamino)-N-phenethylbenzamide
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the purification of 2-(methylamino)-N-phenethylbenzamide. The methodologies and troubleshooting advice presented here are grounded in fundamental chemical principles to ensure you can adapt them to your specific experimental context. Our goal is to move beyond simple step-by-step instructions and provide a self-validating framework for achieving high purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification strategy for this compound, focusing on the chemical properties that dictate the best approaches.
Q1: What are the core chemical properties of this compound that influence its purification?
A1: Understanding the molecule's structure is paramount. It possesses three key features:
-
A Tertiary Amine (Aniline-type): The methylamino group is basic (estimated pKa of the conjugate acid is ~5-6) and can be protonated under acidic conditions. This is the most critical handle for purification via acid-base extraction.
-
An Amide Linkage: The N-phenethylbenzamide portion is neutral and generally stable under mild acidic or basic conditions. It does not readily hydrolyze during standard workup procedures.
-
Aromatic Rings: The two phenyl rings make the molecule relatively non-polar and hydrophobic, favoring solubility in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform.
This combination of a basic "handle" on a largely non-polar backbone makes it an ideal candidate for purification by extractive workup, followed by crystallization or chromatography to remove non-basic impurities.
Q2: What are the most likely impurities I will encounter after synthesis?
A2: Impurities are typically derived from the starting materials or side reactions. The most common culprits include:
-
Unreacted 2-(methylamino)benzoic acid: An acidic starting material that is easily removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution).
-
Unreacted Phenethylamine: A basic starting material (pKa of conjugate acid ~9.8) that is more basic than the product. While it can be removed with acid washes, its separation from the product requires careful pH control or chromatography.
-
Coupling Reagent Byproducts: If using coupling reagents like DCC or EDC, byproducts such as dicyclohexylurea (DCU) or ethyl(dimethylaminopropyl)urea (EDU) will be present.[1] DCU is largely insoluble in many organic solvents and can often be removed by filtration, while EDU is water-soluble and can be removed with an acidic wash.[1]
-
Benzoic Acid: This can arise if the synthesis involves an acyl chloride intermediate that undergoes hydrolysis.[2] Like the other acidic impurity, it is removed with a basic wash.
Q3: What is the first purification step I should always perform?
A3: A liquid-liquid acid-base extraction is the most powerful initial purification step. This technique leverages the basicity of the methylamino group to selectively pull the desired product out of the organic phase and into an aqueous acidic phase, leaving behind neutral and acidic impurities. The product is then recovered by basifying the aqueous phase and re-extracting it into an organic solvent. This process is highly effective for removing unreacted starting materials and coupling agent byproducts. Basic compounds like amines can be efficiently extracted from organic solutions by washing with acidic solutions, which converts them into more water-soluble salts.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My crude product is a persistent oil or wax, making it difficult to handle and recrystallize.
-
Causality: The presence of impurities can disrupt the crystal lattice of your product, preventing it from solidifying (a phenomenon known as freezing-point depression). Residual solvent can also contribute to this issue.
-
Solution 1: Trituration. Try stirring or sonicating the oil with a solvent in which the product is poorly soluble but the impurities are soluble. Non-polar solvents like hexanes, pentane, or diethyl ether are excellent choices. This can often induce crystallization or precipitate the product as a solid that can be filtered.
-
Solution 2: Purification via Column Chromatography. If trituration fails, the most effective method to separate the desired oily product from impurities is column chromatography. See the detailed protocol below.
Problem 2: My product is streaking badly on a silica gel column, leading to poor separation.
-
Causality: The basic methylamino group on your product is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction causes the compound to "stick" and elute slowly and unevenly, resulting in tailing or streaking.[4]
-
Solution: Add a Basic Modifier to the Eluent. To mitigate this interaction, add a small amount of a competing base to your mobile phase. This base will neutralize the acidic sites on the silica, allowing your product to travel through the column more cleanly.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.5% ammonia solution (e.g., 7N NH₃ in methanol) to your solvent system (e.g., ethyl acetate/hexanes).[4][5] It is crucial to add this modifier to both the mobile phase used for running the column and the solvent used to slurry-pack the silica gel.
-
Problem 3: My overall yield is very low after an aqueous workup.
-
Causality: The product has likely been lost to the aqueous phase during one of the extraction steps. This happens if the pH of the aqueous layer is not carefully controlled. If you wash your organic layer with an acidic solution that is too strong (e.g., pH < 4), your product will become protonated (forming a salt) and partition into the aqueous layer along with other basic impurities.[6]
-
Solution 1: pH Control. When performing an acid wash to remove more basic impurities, use a buffered or very dilute acid solution (e.g., 5% citric acid or 0.1 M HCl) and monitor the aqueous pH. The goal is to protonate the more basic impurities (like residual phenethylamine) without significantly protonating your product.
-
Solution 2: Product Recovery. If you suspect product loss to an acidic aqueous layer, combine all aqueous washes, basify them with a strong base (e.g., 6M NaOH) to a pH > 10, and then re-extract with an organic solvent like dichloromethane or ethyl acetate. This will recover any protonated product.
Problem 4: My recrystallized product still shows impurities by TLC or NMR.
-
Causality: The chosen recrystallization solvent may not be optimal, co-crystallizing impurities with your product. Alternatively, the impurities may have very similar solubility profiles to your product in that specific solvent.
-
Solution 1: Second Recrystallization. Perform a second recrystallization using a different solvent system.[2] If you used a single solvent system (e.g., ethanol), try a two-solvent system (e.g., dichloromethane/hexanes).[7] In a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heating the mixture to get a clear solution followed by slow cooling can yield high-purity crystals.[8]
-
Solution 2: Hot Filtration. If the impurity is insoluble, it can be removed by hot filtration. Dissolve the crude product in a minimum of boiling solvent, and if you see suspended solids, quickly filter the hot solution through a pre-warmed funnel to remove them before allowing the filtrate to cool.[2]
-
Solution 3: Decolorizing Carbon. If your product is colored due to high-molecular-weight impurities, add a small amount of activated charcoal to the hot solution before the hot filtration step.[2][8] Do not add too much, as it can also absorb your product.[8]
Purification Workflow and Decision Tree
The following diagram outlines a logical workflow for purifying your crude this compound.
Caption: Decision tree for purification of this compound.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Primary Purification
This protocol is designed to separate your basic product from acidic and neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash (Optional): To remove highly basic impurities like phenethylamine, wash the organic layer cautiously with a mild acid like 5% aqueous citric acid. Monitor the pH to ensure it does not drop below 5-6 to avoid protonating your product.
-
Basic Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL). This will remove any unreacted 2-(methylamino)benzoic acid or other acidic impurities by converting them to their water-soluble sodium salts.
-
Product Extraction: Extract the organic layer with 1M aqueous hydrochloric acid (HCl) (3 x 20 mL). Your product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic phase.
-
Recovery: Combine the acidic aqueous layers in a fresh separatory funnel. Cool the funnel in an ice bath. Slowly add 6M aqueous sodium hydroxide (NaOH) until the pH is >10 (check with pH paper). You may see the product precipitate or make the solution cloudy.
-
Final Extraction: Extract the now-basic aqueous layer with fresh DCM or EtOAc (3 x 30 mL). The deprotonated, neutral product will move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, crude product, which can then be further purified by recrystallization or chromatography.
Protocol 2: Recrystallization
This protocol is for obtaining an analytically pure, crystalline solid.
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. See the table below for suggestions.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Table 1: Potential Recrystallization Solvents | |
| Solvent System | Notes |
| Ethanol/Water | Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | A versatile system. Dissolve in minimal hot EtOAc, then add hexanes as the anti-solvent. |
| Dichloromethane/Hexanes | Similar to EtOAc/Hexanes but for less polar compounds. Be aware of the low boiling point of DCM.[7] |
| Isopropanol | Often a good single-solvent choice for compounds with hydrogen bonding capabilities. |
Protocol 3: Flash Column Chromatography
Use this method for purifying oils or for separating impurities that cannot be removed by recrystallization.
-
Eluent Preparation: Prepare a suitable mobile phase, typically a mixture of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate). Based on TLC analysis, a good starting point is often 20-30% EtOAc in hexanes. Crucially, add 1% triethylamine to this mixture.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent (wet slurry packing is recommended).[9]
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. For best results, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).[10]
-
Elution: Run the column by applying positive pressure (flash chromatography). Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 25, 2026, from [Link]
-
Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved January 25, 2026, from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved January 25, 2026, from [Link]
-
Teledyne ISCO. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 25, 2026, from [Link]
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- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
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- 10. rsc.org [rsc.org]
Technical Support Center: A Researcher's Guide to 2-(methylamino)-N-phenethylbenzamide
Welcome to the technical support center for researchers working with 2-(methylamino)-N-phenethylbenzamide. As a novel or investigational small molecule, understanding its cellular behavior is paramount to generating robust and reproducible data. A significant challenge in early-stage drug discovery is differentiating between a compound's intended (on-target) effects and its unintended (off-target) interactions.[1][2] Off-target effects can lead to misleading results, unexpected toxicity, and misinterpretation of the fundamental mechanism of action.[3][4]
This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive framework for proactively minimizing and systematically investigating the off-target effects of this compound. Our approach is rooted in establishing self-validating experimental workflows that build confidence in your findings at every stage.
Part 1: Foundational FAQs - First Principles for Working with a Novel Compound
This section addresses the most common initial questions researchers face when beginning experiments with a new chemical entity like this compound.
Q1: What are off-target effects and why are they a critical concern?
Q2: I'm just starting with this compound. What is the single most important first experiment to run?
A2: A dose-response curve is the foundational experiment. Before any complex mechanistic studies, you must establish the concentration range at which this compound elicits its desired on-target effect. This allows you to identify the lowest effective concentration, which is a key strategy for minimizing off-target effects.[3] Off-target interactions often occur at higher concentrations than on-target engagement.
| Parameter | Description | Experimental Goal |
| EC50 / IC50 | The concentration that produces 50% of the maximal response (for an agonist) or 50% inhibition (for an inhibitor). | Determine the potency of the compound for its intended target. |
| Therapeutic Window | The concentration range between the minimal effective dose and the dose at which toxicity or off-target effects appear. | Identify a working concentration that maximizes on-target effects while minimizing others. |
| Hook Effect | A paradoxical decrease in signal at very high concentrations, often due to compound insolubility or off-target toxicity. | Define the upper limit of the useful concentration range. |
Q3: How can I be sure the observed cellular phenotype is due to the intended target of this compound and not an off-target effect?
A3: This is the central question of target validation. A multi-pronged approach, using orthogonal methods, is required to build a convincing case. The core principle is to demonstrate that the compound's effect is lost when the target is removed or altered.
Initial Validation Workflow
Caption: Initial workflow to link a compound's phenotype to its intended target.
Part 2: Troubleshooting Guide - Investigating Unexpected Results
This section is structured to address specific problems you might encounter during your experiments, providing likely causes and actionable solutions.
Q4: My dose-response curve is very steep, or I see widespread cell death at concentrations just above the effective dose. What's happening?
A4: This often points to off-target toxicity. A narrow therapeutic window suggests that as you increase the concentration to maximize the on-target effect, you are quickly engaging one or more off-targets that are detrimental to cell health.
-
Causality: Small molecules can interact with proteins essential for cell survival, such as kinases involved in cell cycle progression or proteins like hERG that are critical for cardiac function.[5] These interactions are often the source of dose-limiting toxicities in clinical trials.[2]
-
Troubleshooting Steps:
-
Lower the Concentration: Work at the lowest possible concentration that still gives a robust on-target readout.[3]
-
Reduce Incubation Time: Shorter treatment durations can sometimes mitigate the cumulative impact of toxic off-targets.[3]
-
Use a Negative Control: Synthesize or acquire a structurally similar analog of this compound that is inactive against the primary target. If this "inactive" compound still causes toxicity, it strongly implicates an off-target effect. This is a cornerstone of Structure-Activity Relationship (SAR) studies.[7]
-
Perform Broad Profiling: If the problem persists, consider unbiased screening methods like proteome or kinome profiling to identify problematic off-targets.
-
Q5: I've confirmed that knocking out my target protein with CRISPR gives the same phenotype as this compound. Can I be sure the compound is working on-target?
A5: Not completely, but this is a very strong piece of evidence. The next critical step is to prove that the compound physically engages the target in the complex environment of a living cell. Genetic results show what happens when the target is removed; target engagement assays show that your compound is how it's happening.
-
Causality: It is possible, though less likely, that the compound could coincidentally produce the same phenotype through an off-target that lies in the same signaling pathway as your intended target. Direct evidence of binding is needed to rule this out.
-
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[8][9] By heating cell lysates treated with your compound and measuring the amount of soluble target protein remaining, you can directly confirm engagement.[10][11]
-
NanoBRET™ Target Engagement Assay: This live-cell method measures the binding of a compound to a target protein fused to NanoLuc® luciferase.[12] It is particularly powerful for quantifying compound affinity and residence time in a physiological context.[12][13]
-
Q6: My results are inconsistent across different cell lines. Is this an off-target issue?
A6: It could be, or it could reflect the underlying biology of the cell lines. This is a valuable opportunity to strengthen your on-target validation.
-
Causality & Troubleshooting:
-
Target Expression Levels: First, quantify the expression level of your target protein in each cell line via Western Blot or qPCR. If the cellular response to this compound correlates with the level of target expression, this is strong evidence for an on-target mechanism.
-
Off-Target Expression Levels: Different cell lines express different repertoires of proteins. One cell line might express a specific off-target that another lacks, leading to a different phenotype.[14] This is where proteomic profiling of your cell lines can be invaluable.
-
Genetic Background: The genetic context of the cell line (e.g., mutations in upstream or downstream pathway components) can profoundly alter the response to inhibiting your target.
-
Workflow for Inconsistent Results Across Cell Lines
Caption: A logical workflow for diagnosing inconsistent results between cell lines.
Part 3: Advanced Protocols for Off-Target Identification
When troubleshooting suggests a high probability of off-target effects, unbiased, large-scale screening methods are the next logical step. These services are often performed by specialized contract research organizations (CROs).
Protocol 1: Kinome Profiling
-
Purpose: To determine the selectivity of this compound against a broad panel of human kinases. This is crucial if the intended target is a kinase or if you suspect off-target kinase inhibition.
-
Causality: Many small molecule inhibitors are designed to fit into the ATP-binding pocket of a kinase. Due to the conserved nature of this pocket across the kinome, cross-reactivity is common.[15]
-
Methodology Overview:
-
Compound Submission: Provide this compound to a CRO offering kinase profiling services.[16][17][18]
-
Screening: The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of purified kinase enzymes.[16]
-
Assay Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Analysis: Results are reported as "% Inhibition" at the tested concentration. Hits above a certain threshold (e.g., >50% inhibition) are flagged as potential off-targets.
-
-
Interpreting the Data: A selective compound will inhibit very few kinases, while a non-selective one will have many hits. This "selectivity score" can help you compare your compound to others and guide medicinal chemistry efforts to improve specificity.[16]
Protocol 2: Unbiased Proteome-wide Off-Target Identification
-
Purpose: To identify any protein in the proteome that physically interacts with this compound in a cellular context. This is a powerful, hypothesis-free approach.
-
Causality: A compound can bind to any protein with a compatible binding pocket, not just kinases. Proteome-wide methods are essential for discovering completely unexpected interactions.[19][20]
-
Methodology Overview (Competitive Activity-Based Protein Profiling - ABPP):
-
Experimental Setup: Treat cell lysates with your compound, this compound, across a range of concentrations.
-
Probe Treatment: Add a broad-spectrum, reactive probe that covalently labels a large number of proteins in the proteome.
-
Competition: If your compound binds to a protein, it will block the covalent labeling of that protein by the probe.
-
Analysis: Use quantitative mass spectrometry to identify proteins whose labeling by the probe is reduced in the presence of your compound. These are your direct binding targets.
-
-
Data Interpretation: This method provides a list of direct protein interactors and their apparent binding affinities. This can confirm your on-target protein and simultaneously reveal novel off-targets.
| Screening Method | Primary Use Case | Strengths | Limitations | Typical Providers |
| Kinome Profiling | Assessing selectivity against the kinase family. | Comprehensive (hundreds of kinases), quantitative, well-established.[17][21] | Limited to kinases, typically uses purified enzymes (biochemical, not cellular).[22] | Pharmaron, Oncolines B.V., Promega[16][17][22] |
| Proteome Profiling | Unbiased discovery of any protein target. | Hypothesis-free, performed in a more physiological context (lysate), identifies novel targets.[20][23] | Technically complex, may miss low-affinity interactions, requires specialized expertise. | IQ Proteomics, Crown Bioscience[20][23] |
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Vertex AI Search.
- How can off-target effects of drugs be minimised? (2025).
- Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. (2025). Massachusetts Biotechnology Council.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
- IQ Proteomics.IQ Proteomics.
- Kinome Profiling. (2024). Oncolines B.V..
- Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). PubMed.
- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.MDPI.
- 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Tre
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.bioRxiv.
- Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture.Benchchem.
- (PDF) 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024).
- Small-molecule Profiling.Broad Institute.
- Kinase Selectivity Profiling Services.
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.
- One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. (2025). bioRxiv.
- Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characteriz
- A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase.PubMed.
- Off-Target Effects Analysis.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
- Kinase Panel Profiling I Pharmaron CRO Services.Pharmaron.
- Kinase Screening & Profiling Service | Drug Discovery Support.BPS Bioscience.
- Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. (2026). bioRxiv.
- Next Generation Proteomics Services | Biomarker Analysis.Crown Bioscience.
- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- KinomePro - Functional Kinase Activity Profiling.Pamgene.
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Technical Support Center: Addressing the Cytotoxicity of Novel Benzamide Derivatives
A Case Study with 2-(methylamino)-N-phenethylbenzamide (Compound X)
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic properties of novel benzamide derivatives, with a specific focus on compounds structurally related to this compound (hereafter referred to as "Compound X"). As a novel chemical entity, specific public data on the cytotoxicity of Compound X is limited. Therefore, this guide provides a comprehensive framework for systematically evaluating and troubleshooting its cytotoxic effects in various cell lines. The principles and protocols outlined here are broadly applicable to the characterization of new chemical entities in preclinical development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the initial assessment of cytotoxicity for a novel compound like Compound X.
Question 1: What is the first step in assessing the cytotoxicity of Compound X?
The initial step is to perform a dose-response study across a broad range of concentrations to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency in a specific cell line. We recommend a preliminary screening using a robust and cost-effective viability assay, such as the MTT or PrestoBlue™ assay, on a panel of relevant cell lines.
Question 2: How do I select the appropriate cell lines for cytotoxicity testing?
The choice of cell lines should be driven by the therapeutic goal of your research. Consider the following:
-
Disease Relevance: If Compound X is being developed as an anti-cancer agent, use a panel of cancer cell lines from different tissues of origin.
-
Target Expression: If the molecular target of Compound X is known, select cell lines with varying levels of target expression to investigate on-target versus off-target toxicity.
-
Control Lines: Always include a non-cancerous, "normal" cell line (e.g., primary cells or immortalized lines like HEK293 or NIH/3T3) to assess the therapeutic window and potential for general toxicity.
Question 3: What concentration range should I use for the initial dose-response experiments?
For an unknown compound, it is advisable to test a wide range of concentrations, typically spanning several orders of magnitude. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This wide range ensures that you capture the full dose-response curve and accurately determine the IC50 value.
Question 4: My IC50 values for Compound X vary between experiments. What could be the cause?
Slight variations in IC50 values are expected in cell-based assays. However, significant variability can be attributed to several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can affect growth rates and compound sensitivity.
-
Compound Stability: Prepare fresh dilutions of Compound X for each experiment from a frozen stock, as it may not be stable in solution over long periods.
-
Assay Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 24, 48, or 72 hours) across all experiments.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments with Compound X.
Issue 1: High Background Signal or "Noisy" Data in Viability Assays
Question: My MTT assay results show high variability between replicate wells, even in the untreated controls. What is causing this and how can I fix it?
Answer: High background noise in viability assays like MTT can obscure the true effect of your compound. The primary causes are often related to technical execution or the inherent properties of the compound.
Troubleshooting Workflow:
Caption: Hypothetical pathway of apoptosis induced by a benzamide derivative.
Issue 3: Investigating the Role of Oxidative Stress
Question: I hypothesize that Compound X induces cytotoxicity through the generation of reactive oxygen species (ROS). How can I test this?
Answer: Many cytotoxic compounds exert their effects by inducing oxidative stress, which can damage cellular components and trigger apoptosis. You can investigate this mechanism using the following approaches:
-
Direct Measurement of ROS: Use a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS. An increase in fluorescence intensity in cells treated with Compound X would indicate ROS production.
-
Rescue Experiments with Antioxidants: Pre-treat the cells with a known antioxidant, such as N-acetylcysteine (NAC), before exposing them to Compound X. If the cytotoxicity of Compound X is mediated by ROS, the presence of NAC should rescue the cells and lead to a decrease in cell death.
Part 3: Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with Compound X at its IC50 concentration for a predetermined time. Include untreated and positive controls (e.g., staurosporine).
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use appropriate compensation controls to correct for spectral overlap between the FITC and PI channels.
Protocol 3: DCFDA Assay for ROS Detection
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, treat them with Compound X for a short duration (e.g., 1-6 hours).
-
DCFDA Loading: Remove the treatment medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.
References
-
Best Practices in Cell Culture. Corning Life Sciences.[Link]
Technical Support Center: Scale-Up Synthesis of 2-(methylamino)-N-phenethylbenzamide
Welcome to the technical support center for the synthesis of 2-(methylamino)-N-phenethylbenzamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the laboratory and scale-up synthesis of this molecule.
Overview of the Core Synthesis
The most prevalent and direct method for synthesizing this compound is through the amide coupling of 2-(methylamino)benzoic acid and phenethylamine. This reaction, while straightforward in principle, presents several challenges related to reagent selection, reaction optimization, byproduct formation, and purification, especially during scale-up.[1]
The fundamental transformation is illustrated below:
Caption: General amide coupling reaction scheme.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis planning and initial experimental runs.
Q1: Which amide coupling reagent is most suitable for this synthesis on a large scale?
A1: The choice of coupling reagent is a critical parameter that balances reactivity, cost, safety, and the impurity profile of the final product. While numerous reagents exist, they can be broadly categorized. For scale-up, carbodiimides and phosphonic acid anhydrides are often preferred over uronium-based reagents like HATU due to cost and safety considerations.[2]
| Coupling Reagent Class | Examples | Pros for Scale-Up | Cons for Scale-Up |
| Carbodiimides | EDC·HCl, DIC, DCC | Cost-effective, widely available. | Forms urea byproducts (DCU can be filtered, but EDU is water-soluble), potential for N-acylurea side reaction, DCC is a known sensitizer. |
| Uronium/Guanidinium | HATU, HBTU | High reactivity, fast reaction times, low epimerization. | Expensive, byproducts can be difficult to remove, potential for forming guanidinium byproducts with the amine.[3] |
| Phosphonium | BOP, PyBOP | High reactivity. | Stoichiometric formation of carcinogenic HMPA is a major safety concern. |
| Phosphonic Anhydrides | T3P® (Propylphosphonic Anhydride) | High reactivity, byproducts are water-soluble and easily removed, good safety profile. | Moderately expensive compared to carbodiimides. |
| Acyl Halide Formation | SOCl₂, Oxalyl Chloride | Highly reactive intermediate, inexpensive reagents. | Generates corrosive HCl gas, requires careful handling, potential for side reactions with the secondary amine.[4][5] |
Recommendation: For initial lab-scale development, HATU or EDC/HOBt are excellent choices to establish proof-of-concept. For scale-up, T3P® or a well-optimized EDC/HOBt protocol are often superior choices due to the favorable balance of reactivity, cost, and ease of byproduct removal.[2]
Q2: My reaction has stalled or is giving a low yield. What are the primary causes?
A2: Low yield in this amide coupling can stem from several factors:
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough, or the activation step may be incomplete before the amine is added.[3]
-
Salt Formation: Phenethylamine is a basic amine. If the reaction is run without a non-nucleophilic base (like DIPEA or triethylamine), it can form an unreactive ammonium carboxylate salt with the 2-(methylamino)benzoic acid.
-
Byproduct Formation: With carbodiimide reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea if the nucleophilic attack by phenethylamine is slow.[3]
-
Steric Hindrance/Electron Effects: While not severely hindered, the ortho-methylamino group can have a minor electronic and steric influence that slows the reaction compared to a simple benzoic acid.
Q3: What are the most common impurities I should expect?
A3: Awareness of potential impurities is crucial for developing an effective purification strategy.
-
Unreacted Starting Materials: 2-(methylamino)benzoic acid and phenethylamine.
-
Coupling Reagent Byproducts: Dicyclohexylurea (DCU) if using DCC, N,N'-diisopropylurea if using DIC, or 1-hydroxybenzotriazole (HOBt).
-
N-acylurea: A common byproduct when using carbodiimide reagents without an additive like HOBt.[3]
-
Diacylated Product: While less common, it's possible for the secondary amine of the product to react further under harsh conditions, though this is sterically and electronically disfavored.
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving specific experimental failures.
Caption: Troubleshooting workflow for low product yield.
Issue 1: Reaction is incomplete, with significant starting material remaining.
-
Probable Cause A: Insufficient Activation. The coupling reagent may be degraded or used in insufficient quantity.
-
Solution: Use a freshly opened bottle of the coupling reagent. Increase the equivalents of the coupling reagent and additive (e.g., from 1.1 eq to 1.5 eq). Consider switching to a more powerful reagent like HATU for difficult cases.
-
-
Probable Cause B: Acid-Base Neutralization. The starting materials are forming an unreactive salt.
-
Solution: Ensure at least 2-3 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are used. The base neutralizes the HCl salt if using EDC·HCl and also prevents the formation of the ammonium carboxylate salt.
-
-
Probable Cause C: Low Reaction Temperature. The activation energy for the nucleophilic attack is not being met.
-
Solution: Gently heat the reaction mixture to 40-50 °C. Monitor by TLC or LCMS to ensure the product is stable at this temperature and that byproduct formation does not increase significantly.[3]
-
Issue 2: A major byproduct is observed via LCMS with a mass corresponding to [Product + EDC - H₂O].
-
Probable Cause: N-acylurea Formation. This is a classic side reaction of carbodiimides. The O-acylisourea intermediate, if not promptly intercepted by the amine, undergoes an intramolecular rearrangement to a stable N-acylurea.
-
Solution 1 (Additives): Always use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using EDC. These additives rapidly trap the O-acylisourea to form an active ester that is more stable towards rearrangement but still highly reactive towards the amine.
-
Solution 2 (Order of Addition): Pre-activate the carboxylic acid. Dissolve the 2-(methylamino)benzoic acid, coupling reagent (EDC), and additive (HOBt) in the solvent with a base. Stir for 15-30 minutes before adding the phenethylamine. This allows the active ester to form, minimizing the lifetime of the susceptible O-acylisourea intermediate.
-
Issue 3: Purification is difficult; product is hard to separate from byproducts.
-
Probable Cause A: Water-Soluble Byproducts. If using EDC·HCl, the resulting ethyl-dimethylaminopropyl urea (EDU) is water-soluble.
-
Solution: Perform an aqueous workup. After the reaction is complete, dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid or 1N HCl) to remove the base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine.
-
-
Probable Cause B: Co-eluting Impurities in Chromatography.
Key Scale-Up and Safety Considerations
Transitioning from bench-scale to pilot or manufacturing scale introduces new challenges that must be addressed proactively.
-
Thermal Safety: Amide coupling reactions are generally exothermic. On a large scale, this heat generation can become a significant safety hazard if not controlled.
-
Action: Perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is essential for designing an adequate cooling strategy and ensuring the reaction can be controlled in the event of a cooling failure.
-
-
Reagent Addition: The order and rate of addition are critical. Adding the coupling reagent too quickly can lead to a rapid exotherm and potentially increase side reactions.
-
Action: Add the coupling reagent portion-wise or via a syringe pump over a controlled period, monitoring the internal temperature of the reactor.
-
-
Work-up and Isolation: Handling large volumes of organic solvents and aqueous washes requires careful planning. Emulsion formation can be a significant issue during extractions at scale.
-
Action: Develop a robust workup protocol at the lab scale, testing different anti-emulsion agents if necessary. Design the process to minimize solvent volumes. Isolation via crystallization is highly preferred over chromatography at scale.
-
-
Toxicity and Handling:
-
Phenethylamine: While a naturally occurring compound, it can have psychoactive and physiological effects and should be handled with appropriate personal protective equipment (PPE).[7][8] High doses can cause adverse effects like rapid heart rate and anxiety.[8][9]
-
Coupling Reagents: Reagents like DCC are potent sensitizers. Others may be toxic or corrosive.
-
Action: Always consult the Safety Data Sheet (SDS) for all reagents. Use appropriate engineering controls (e.g., fume hoods, closed systems) and PPE.
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using EDC/HOBt
This protocol is a reliable starting point for laboratory synthesis (1-10 g scale).
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-(methylamino)benzoic acid (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 10 mL per gram of acid).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15 minutes.
-
Amine Addition: Add a solution of phenethylamine (1.05 eq) in a small amount of the reaction solvent dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC or LCMS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of a hot solvent in which the product has good solubility (e.g., isopropanol or ethyl acetate).
-
Dissolution: Heat the mixture with stirring until all the solid dissolves.
-
Crystallization: Slowly add a poor solvent (e.g., water or heptane) dropwise until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
References
- Molecules. (2024).
- Current Chemistry Letters. (2022).
- Google Patents. (N.d.). A method for preparing N- (2 - phenylethyl) benzamide.
- NIH. (2012).
- Benchchem. (N.d.).
- Benchchem. (N.d.).
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ACS Publications. (N.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- Wikipedia. (N.d.). Mescaline.
- WebMD. (N.d.). Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- PubMed. (1989). Adverse effects of the use of unusual phenethylamine compounds sold as illicit amphetamine.
- Google Patents. (N.d.). Purification of N-substituted aminobenzaldehydes.
- Google Patents. (N.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
- 7. Mescaline - Wikipedia [en.wikipedia.org]
- 8. Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Adverse effects of the use of unusual phenethylamine compounds sold as illicit amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for 2-(Methylamino)-N-phenethylbenzamide Derivatization
Welcome to the technical support center for the derivatization of 2-(methylamino)-N-phenethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this specific molecular scaffold. Here, we address common experimental challenges with in-depth explanations and actionable troubleshooting strategies to refine your derivatization methods.
I. Frequently Asked Questions (FAQs)
General Chemistry & Reaction Planning
Q1: What are the primary sites for derivatization on the this compound molecule?
A1: The this compound scaffold presents three main reactive sites for derivatization:
-
Secondary Amine (Methylamino Group): This is often the most nucleophilic site and is highly susceptible to alkylation and acylation.
-
Amide Nitrogen: While less reactive than the secondary amine due to resonance delocalization of the lone pair with the carbonyl group, it can undergo reactions under specific conditions.
-
Aromatic Rings: Both the benzamide and phenethyl aromatic rings can be functionalized through electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The existing substituents will direct the position of new functional groups.
Q2: My N-alkylation of the secondary methylamino group is resulting in low yields and multiple products. What is the likely cause?
A2: A significant challenge in the N-alkylation of secondary amines is over-alkylation.[1][2][3] The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[4] This "runaway" reaction consumes your starting material and desired product, reducing the yield.[2]
To mitigate this, consider the following:
-
Use of Excess Amine: Employing a significant excess of the starting this compound can statistically favor the mono-alkylation product.[4]
-
Reductive Amination: This is a more controlled method for N-alkylation.[4][5] It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[4] This method prevents over-alkylation.[4]
-
"Borrowing Hydrogen" Methodology: This technique uses a catalyst to temporarily dehydrogenate an alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine.[6]
Troubleshooting Specific Reactions
Q3: I am attempting an acylation of the methylamino group with an acyl chloride, but the reaction is sluggish and the yield is poor. What can I do?
A3: Several factors could be contributing to a poor acylation yield:
-
Hydrolysis of Acyl Chloride: Acyl chlorides are highly reactive towards moisture. Any water in your solvent or on your glassware will convert the acyl chloride to the unreactive carboxylic acid, reducing your yield.[7] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Acid Scavenging: The acylation reaction produces hydrochloric acid (HCl) as a byproduct. This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] The inclusion of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to neutralize the HCl.[7]
-
Temperature Control: While some reactions require heat, acylation with acyl chlorides is often exothermic.[8] Running the reaction at a controlled, lower temperature (e.g., 0 °C) can minimize side reactions.[8]
Q4: During workup of my benzamide derivatization, I'm having trouble separating my product from the unreacted starting materials. What purification strategies are most effective?
A4: The choice of purification method depends on the properties of your derivative.
-
Recrystallization: This is an effective method for purifying solid products.[7][8] Common solvents for recrystallizing benzamide derivatives include hot water, ethanol, or acetone/acetonitrile mixtures.[8]
-
Column Chromatography: For complex mixtures or when products have similar polarities, flash column chromatography on silica gel is a powerful purification technique.[5][7][9] A gradient of solvents, such as petroleum ether and ethyl acetate, can be used to elute the different components.[9]
-
Acid-Base Extraction: If your derivative has a different pKa than your starting materials, you can use acid-base extractions to separate them. For example, if you have unreacted benzoic acid from the hydrolysis of benzoyl chloride, you can wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove it.[7]
Product Characterization
Q5: How can I confirm that I have successfully derivatized the this compound?
A5: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will show distinct signals for the protons in your molecule.[10] Look for the appearance of new signals corresponding to the added derivative and shifts in the signals of nearby protons.
-
¹³C NMR: This will show a signal for each unique carbon atom.[10] The carbonyl carbon of the benzamide has a characteristic chemical shift.[10]
-
-
Mass Spectrometry (MS): This technique will give you the molecular weight of your product, confirming the addition of the derivative.[11][12] The fragmentation pattern can also provide structural information.[11]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups. For instance, you can monitor changes in the N-H stretch of the secondary amine or the C=O stretch of the amide.
II. Experimental Protocols & Workflows
Protocol 1: N-Alkylation of this compound via Reductive Amination
This protocol describes a controlled method for adding an alkyl group to the secondary amine.
Materials:
-
This compound
-
Aldehyde or ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound and the aldehyde/ketone in anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add STAB portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.[4]
-
Extract the aqueous layer with DCM (3x).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[4]
Workflow for Reductive Amination
Caption: Reductive Amination Workflow
Protocol 2: Acylation of this compound
This protocol details the addition of an acyl group to the secondary amine.
Materials:
-
This compound
-
Acyl chloride (1.2 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound and triethylamine in anhydrous THF in a flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Flowchart for Common Derivatization Issues
Caption: Troubleshooting Common Issues
III. Data Summary Tables
Table 1: Comparison of N-Alkylation Methods
| Method | Key Advantages | Common Issues | Typical Conditions |
| Direct Alkylation | Simple procedure | Over-alkylation, side reactions | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., DMF, Acetonitrile) |
| Reductive Amination | High selectivity, no over-alkylation | Requires aldehyde/ketone starting material | Aldehyde/ketone, reducing agent (e.g., STAB), solvent (e.g., DCM, THF) |
| "Borrowing Hydrogen" | Uses alcohols as alkylating agents, atom economical | Requires specific catalysts, higher temperatures | Alcohol, catalyst (e.g., Ag/Al₂O₃), base |
Table 2: Analytical Characterization Data (Expected Shifts)
| Technique | Functional Group | Expected Observation |
| ¹H NMR | N-CH₃ | Singlet around 2.8-3.2 ppm |
| Amide N-H | Broad singlet around 8.0-8.5 ppm | |
| Aromatic Protons | Multiplets between 7.0-7.8 ppm | |
| ¹³C NMR | Carbonyl (C=O) | Signal around 165-170 ppm |
| IR | Amide C=O stretch | Strong absorption around 1630-1680 cm⁻¹ |
| N-H stretch (secondary amine) | Moderate absorption around 3300-3500 cm⁻¹ |
IV. References
-
Google Patents. (n.d.). Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof. Retrieved from
-
National Institutes of Health. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
-
Academica. (2020). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. Retrieved from [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
MDPI. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]
-
ResearchGate. (2025). The Reaction of 2-(Acylamino)benzonitriles with Primary Aromatic Amines: A Convenient Synthesis of 2-Substituted 4-(Arylamino)quinazolines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ACS Nano. (2026). Thermogravimetric Analysis and Mass Spectrometry of 2D Polyaramid Nanoplatelets. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
BMRB. (n.d.). Benzamide at BMRB. Retrieved from [Link]
-
ResearchGate. (2025). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Retrieved from [Link]
-
Google Patents. (n.d.). A method for preparing N- (2 - phenylethyl) benzamide. Retrieved from
-
PubMed Central. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
Sources
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Validation & Comparative
A Comprehensive Guide to Validating the Biological Target of 2-(methylamino)-N-phenethylbenzamide
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of modern therapeutic development. This guide provides an in-depth, technical framework for identifying and validating the molecular target of 2-(methylamino)-N-phenethylbenzamide. Drawing upon established methodologies and field-proven insights, we will explore a multi-pronged approach to elucidate its mechanism of action, with a focus on self-validating experimental systems.
While limited direct data exists for this compound, research on the closely related class of 2-amino-N-phenethylbenzamides offers a compelling starting point. These analogs have demonstrated potential for treating Irritable Bowel Syndrome (IBS) through mechanisms involving the inhibition of interleukin-1β (IL-1β) expression and the stimulation of neuronal nitric oxide synthase (nNOS) activity.[1] Consequently, this guide will use nNOS and the IL-1β signaling pathway as our primary hypothetical targets for validation, while also considering methodologies for unbiased target discovery.
Part 1: Initial Target Hypothesis Generation
Before embarking on extensive wet-lab experiments, a logical first step is to generate and refine our target hypotheses. This involves both computational approaches and a thorough review of the structure-activity relationships (SAR) of analogous compounds.
In Silico Target Prediction
Computational methods serve as a powerful tool for generating educated hypotheses about a compound's biological targets, which can then be experimentally verified.[2][3] These approaches can be broadly categorized into ligand-based and structure-based methods.
-
Ligand-Based Approaches : These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to databases of compounds with known targets, we can identify potential protein interactions.
-
Structure-Based Approaches : If the three-dimensional structures of potential targets are known, molecular docking simulations can predict the binding affinity and pose of our compound within the protein's active or allosteric sites.
These in silico methods can help prioritize potential targets and guide the design of subsequent validation experiments.[4]
Part 2: A Multi-Faceted Approach to Target Validation
A robust target validation strategy employs multiple, complementary techniques to build a cohesive and compelling body of evidence. The following sections detail a logical workflow for validating the biological target of this compound.
Diagram: Target Validation Workflow
Caption: A workflow for the systematic validation of a small molecule's biological target.
Unbiased Target Identification: Affinity Chromatography
To empirically identify the binding partners of this compound from a complex biological sample, affinity chromatography is a powerful technique.[5][6] This method involves immobilizing the compound on a solid support to "fish" for its interacting proteins from a cell lysate.[5]
Experimental Protocol: Affinity Chromatography
-
Compound Immobilization : Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a chromatography resin (e.g., NHS-activated sepharose).
-
Cell Lysate Preparation : Prepare a lysate from a relevant cell line or tissue (e.g., neuronal cells or intestinal epithelial cells) under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Purification : Incubate the cell lysate with the compound-coupled resin. Proteins that bind to the compound will be retained on the column, while non-binding proteins are washed away.
-
Elution : Elute the bound proteins from the resin using a competitive ligand, changes in pH, or ionic strength.
-
Protein Identification : Identify the eluted proteins using mass spectrometry-based proteomics.
Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a robust method for verifying that a compound binds to its target within the complex environment of an intact cell.[7][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat intact cells with this compound across a range of concentrations. A vehicle-only control is essential.
-
Heating : Heat the treated cells at various temperatures to induce protein denaturation and aggregation.[8]
-
Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection : Detect the amount of the putative target protein (e.g., nNOS) remaining in the soluble fraction using a specific antibody-based method such as Western blotting or an AlphaScreen® assay.[7]
-
Data Analysis : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
Hypothetical CETSA Data for nNOS
| Treatment | Apparent Melting Temperature (Tagg) |
| Vehicle (DMSO) | 52°C |
| This compound (1 µM) | 54°C |
| This compound (10 µM) | 57°C |
Quantifying Functional Modulation: Enzymatic and Cell-Based Assays
Confirming that the compound binds to its target is crucial, but it is equally important to demonstrate that this binding event leads to a functional consequence.
Enzymatic Assays for nNOS Activity
The activity of nNOS can be measured by quantifying the conversion of L-arginine to L-citrulline, with the concurrent production of nitric oxide (NO).[]
Experimental Protocol: nNOS Activity Assay
-
Reaction Setup : In a cell-free system, combine recombinant human nNOS with its co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin) and the substrate, L-arginine.
-
Compound Incubation : Add this compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Termination : Initiate the reaction and allow it to proceed for a defined period. Terminate the reaction.
-
Product Quantification : Quantify the amount of NO produced using a fluorescent probe (e.g., DAF-FM diacetate) or by measuring L-citrulline levels via colorimetric methods.
-
Data Analysis : Determine the EC50 (concentration for 50% of maximal effect) for nNOS stimulation.
Hypothetical nNOS Activity Data
| Compound | nNOS Activity (EC50) |
| This compound | 2.5 µM |
| L-Arginine (positive control) | 5.0 µM |
| Mebeverine (alternative antispasmodic) | No effect |
Cell-Based Assays for IL-1β Signaling
To validate the effect on the IL-1β pathway, we can measure the downstream consequences of IL-1β signaling, such as the production of other pro-inflammatory cytokines (e.g., IL-6) or the activation of the NF-κB transcription factor.[12]
Diagram: IL-1β Signaling Pathway
Caption: A simplified diagram of the IL-1β signaling cascade leading to pro-inflammatory gene expression.
Part 3: Comparison with Alternative Treatments
A crucial aspect of this guide is to objectively compare the performance of this compound with existing alternatives for a potential indication like IBS.
Comparative Analysis of IBS Treatments
| Feature | This compound (Hypothetical) | Dicyclomine (Anticholinergic)[13] | Loperamide (Opioid-receptor agonist)[14] |
| Primary Mechanism | nNOS stimulation, IL-1β inhibition | Blocks muscarinic receptors on smooth muscle | Slows intestinal motility |
| Effect on Motility | Relaxation of smooth muscle | Reduces spasms | Decreases transit time |
| Anti-inflammatory | Yes | No | Minimal |
| Primary Indication | IBS with pain and inflammation | IBS with cramping and diarrhea | IBS with diarrhea |
| Potential Side Effects | To be determined | Dry mouth, blurred vision, constipation | Constipation, abdominal cramps |
Conclusion
The validation of a drug's biological target is a meticulous process that requires a convergence of evidence from multiple experimental approaches. This guide has outlined a systematic and robust strategy for elucidating the mechanism of action of this compound. By leveraging in silico predictions, unbiased biochemical methods, and rigorous cell-based assays, researchers can build a compelling case for a specific molecular target. The hypothetical targeting of nNOS and the IL-1β pathway, based on data from related compounds, provides a strong foundation for these validation efforts. Ultimately, this multi-faceted approach ensures a high degree of scientific integrity and increases the probability of success in the complex landscape of drug discovery.
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A Comparative Analysis of 2-(Methylamino)-N-phenethylbenzamide and Other Substituted Benzamides: A Guide for Researchers
This guide provides a detailed comparative analysis of the substituted benzamide, 2-(methylamino)-N-phenethylbenzamide, with other prominent members of the benzamide class of compounds, namely amisulpride, sulpiride, and remoxipride. While direct experimental data for this compound is not extensively available in peer-reviewed literature, this guide will infer its potential pharmacological profile based on established structure-activity relationships (SAR) within the benzamide class and data from closely related analogs. This analysis is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacological landscape of these compounds.
Introduction to the Benzamide Chemical Class
Substituted benzamides are a structurally diverse class of compounds characterized by a benzoyl group attached to a nitrogen atom.[1] This scaffold has proven to be a versatile template for the development of a wide range of pharmacologically active agents.[2] In the context of neuropharmacology, substituted benzamides are most recognized for their atypical antipsychotic properties, primarily mediated through their interaction with dopamine D2-like receptors.[3][4] Unlike typical antipsychotics, many benzamides exhibit a greater selectivity for the D2 and D3 receptor subtypes and often have a more favorable side-effect profile, particularly concerning extrapyramidal symptoms.[4][5]
The pharmacological profile of a substituted benzamide is intricately determined by the nature and position of substituents on both the benzoyl ring and the amide nitrogen. These modifications influence receptor binding affinity, functional activity (antagonism, partial agonism, or agonism), and pharmacokinetic properties.
Profile of this compound: An Inferential Analysis
Direct experimental data on the receptor binding affinities and functional activity of this compound are not publicly available at the time of this guide's publication. However, we can extrapolate a potential pharmacological profile based on the known properties of its structural components and related molecules.
2.1. Structural Features and Potential Implications
-
Benzamide Core: Provides the fundamental scaffold for interaction with target receptors.
-
N-phenethyl Group: This lipophilic group can contribute to blood-brain barrier penetration and may interact with hydrophobic pockets within the receptor binding site.
-
2-(Methylamino) Group: The substitution at the 2-position of the benzoyl ring is a key feature. The presence of an amino group at this position in related compounds has been explored for various therapeutic applications.[6][7] The N-methylation of this amino group, creating a secondary amine, is likely to influence its basicity and steric profile, which in turn can modulate receptor interactions. N-methylation has been shown to affect the coating rate of dopamine, suggesting an impact on nucleophilicity.[8]
A recent study on 2-amino-N-phenethylbenzamides synthesized for the potential treatment of Irritable Bowel Syndrome demonstrated spasmolytic and anti-inflammatory effects.[6][7] Notably, these effects were found to be independent of the serotonin or Ca2+-dependent signaling pathways typically associated with smooth muscle relaxation.[6][7] This suggests that the 2-amino-N-phenethylbenzamide scaffold may have primary targets outside of the classical monoamine receptors typically associated with antipsychotic benzamides. The addition of the methyl group in this compound could potentially shift its pharmacological profile, and further investigation is warranted to determine its affinity for dopamine and serotonin receptors.
Comparative Analysis with Archetypal Benzamides
To provide a framework for understanding the potential properties of this compound, we will now compare it with three well-characterized benzamides: amisulpride, sulpiride, and remoxipride.
3.1. Receptor Binding Profiles
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The table below summarizes the reported in vitro binding affinities (Ki) of amisulpride, sulpiride, and remoxipride for key dopamine and serotonin receptors.
| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT7 (Ki, nM) |
| Amisulpride | 2.8[9] | 3.2[9] | >1000[10] | High Affinity[5] |
| Sulpiride | Moderate Affinity[11] | Moderate Affinity[11] | Low Affinity | Low Affinity |
| Remoxipride | Weak Affinity[7] | Weak Affinity | Low Affinity | Not reported |
Inferred Profile for this compound:
Based on the data for 2-amino-N-phenethylbenzamides, which showed a lack of interaction with serotonin pathways for smooth muscle relaxation, it is plausible that this compound may also exhibit low affinity for 5-HT2A receptors.[6][7] Its affinity for dopamine D2 and D3 receptors remains to be determined experimentally. The N-methyl group could potentially introduce some affinity for these receptors compared to the unsubstituted amino analog, but this is speculative without direct binding data.
3.2. Functional Activity
Functional assays determine whether a ligand acts as an antagonist, agonist, or partial agonist at a receptor.
-
Amisulpride: Acts as a selective antagonist at dopamine D2 and D3 receptors.[9][10] At low doses, it is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against negative symptoms of schizophrenia.[5] At higher doses, it blocks postsynaptic D2/D3 receptors, which is responsible for its antipsychotic effects on positive symptoms.[5]
-
Sulpiride: Is also a selective dopamine D2 and D3 receptor antagonist.[12]
-
Remoxipride: Functions as a weak but selective dopamine D2 receptor antagonist.[7]
Inferred Profile for this compound:
Given the structural similarity to other benzamides, if this compound does bind to dopamine receptors, it is most likely to act as an antagonist or a partial agonist. The specific functional activity would need to be determined through in vitro assays such as cAMP measurement or β-arrestin recruitment assays.
3.3. Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for its therapeutic efficacy and dosing regimen.
| Compound | Bioavailability (%) | Half-life (t½, hours) | Volume of Distribution (Vd, L/kg) | Primary Excretion Route |
| Amisulpride | 48 | 12 | 5.8 | Renal |
| Sulpiride | 25-40[13] | 6-8[13] | 0.94[14] | Renal (largely unchanged)[13][14] |
| Remoxipride | ~90 | 4-7 | 0.6 | Renal |
Inferred Profile for this compound:
The N-phenethyl group is likely to increase the lipophilicity of the molecule compared to more polar benzamides, which could enhance its oral bioavailability and ability to cross the blood-brain barrier. The N-methyl group may also influence its metabolic stability. Experimental pharmacokinetic studies in animal models would be necessary to determine its ADME profile.
Experimental Protocols
To facilitate further research, this section provides standardized protocols for key in vitro assays to characterize novel benzamides.
4.1. Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine D2 receptor.
-
Workflow Diagram:
A schematic of the radioligand binding assay workflow.
-
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the human dopamine D2 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
25 µL of test compound at various concentrations.
-
25 µL of [3H]-Spiperone (final concentration ~0.2 nM).
-
150 µL of membrane preparation.
-
For non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. cAMP Functional Assay for D2 Receptor Antagonism
This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of D2 receptor activation.
-
Signaling Pathway Diagram:
Dopamine D2 receptor signaling pathway for cAMP inhibition.
-
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Agonist Stimulation: Add a D2 receptor agonist (e.g., quinpirole) at a concentration that gives a submaximal response (EC80) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the test compound concentration and determine the IC50 value for the antagonism of the agonist response.
-
Conclusion and Future Directions
The substituted benzamide scaffold continues to be a rich source of novel therapeutic agents. While this compound remains an understudied compound, a systematic evaluation of its pharmacological properties is warranted. Based on the analysis of structurally related compounds, it is hypothesized that it may possess a unique pharmacological profile, potentially with activity outside the classical dopamine and serotonin receptor systems targeted by antipsychotic benzamides.
Future research should focus on the synthesis and in vitro pharmacological characterization of this compound. A comprehensive screening against a panel of CNS receptors, including dopamine, serotonin, adrenergic, and histaminergic subtypes, will be crucial to elucidate its primary molecular targets. Subsequent in vivo studies can then be designed to investigate its potential therapeutic applications, guided by its in vitro profile. This systematic approach will be essential to fully understand the potential of this and other novel benzamide derivatives in drug discovery.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(methylamino)-N-phenethylbenzamide
Authored by: A Senior Application Scientist
Abstract: The robust and reliable quantification of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive framework for the cross-validation of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of 2-(methylamino)-N-phenethylbenzamide. As a compound of interest within the broader class of phenethylamines, establishing a scientifically sound analytical portfolio is paramount for accurate characterization and informed decision-making throughout the research and development lifecycle. This document outlines the theoretical underpinnings of each method, presents a detailed, albeit hypothetical, cross-validation protocol, and offers insights into the selection of the most appropriate analytical strategy based on experimental outcomes.
Introduction: The Analytical Imperative for Novel Phenethylamines
This compound is a synthetic compound sharing structural motifs with the phenethylamine class, a group of molecules with diverse biological activities. The integrity of any research or development program involving such a compound is critically dependent on the quality of the analytical data generated. The absence of standardized, universally accepted analytical methods for this specific molecule necessitates a rigorous, in-house validation and cross-comparison of potential analytical techniques.
Cross-validation of analytical methods is not merely a procedural formality; it is a fundamental scientific exercise to ensure data consistency, reliability, and interchangeability between different analytical platforms. This is particularly crucial when a project transitions from early discovery, where high-throughput screening might be prioritized, to later-stage development, where regulatory scrutiny demands highly sensitive and specific methods. This guide is intended for researchers, scientists, and drug development professionals to navigate the complexities of analytical method selection and validation for novel compounds like this compound.
Candidate Analytical Techniques: A Tripartite Approach
Based on the chemical structure of this compound (a secondary amine with two aromatic rings), three primary analytical techniques are proposed for evaluation. The choice of these methods is predicated on their widespread availability, proven track record with similar analytes, and distinct detection principles, which makes them ideal candidates for a comprehensive cross-validation study.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle of Operation: HPLC-UV separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a stationary phase packed in a column. The separated analytes are then detected by their absorbance of ultraviolet (UV) light. The presence of chromophores (the aromatic rings) in this compound makes it amenable to UV detection.
-
Advantages:
-
Robust, reliable, and widely available instrumentation.
-
Relatively low operational cost and complexity.
-
Excellent for routine quality control (QC) and purity assessments where high sensitivity is not the primary requirement.
-
-
Limitations:
-
Lower sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from co-eluting impurities that also absorb UV light at the selected wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle of Operation: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" of the molecule. This technique is often considered the gold standard for quantitative analysis in complex matrices.[1][2]
-
Advantages:
-
Exceptional sensitivity and selectivity, allowing for quantification at very low concentrations.
-
High specificity, minimizing the risk of interference from matrix components or metabolites.
-
Ideal for bioanalytical studies (e.g., pharmacokinetics) in complex matrices like plasma or urine.[1]
-
-
Limitations:
-
Higher initial investment and operational costs.
-
Requires more specialized expertise for method development and troubleshooting.
-
Susceptible to matrix effects (ion suppression or enhancement) that must be carefully evaluated.
-
Gas Chromatography with Mass Spectrometry (GC-MS)
-
Principle of Operation: GC-MS is suitable for the analysis of volatile and thermally stable compounds. The analyte is vaporized and separated in a gaseous mobile phase based on its partitioning with a stationary phase coated on the inside of a long capillary column. The separated compounds then enter a mass spectrometer for detection.[3][4] For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.
-
Advantages:
-
Excellent chromatographic resolution.
-
Provides valuable structural information from the electron ionization (EI) fragmentation patterns.
-
Can be a powerful tool for impurity identification and metabolic profiling.[3]
-
-
Limitations:
-
Requires the analyte to be volatile and thermally stable, or to be derivatized.
-
Derivatization adds an extra step to sample preparation, which can introduce variability.
-
Not suitable for thermally labile compounds.
-
A Framework for Cross-Validation: Experimental Design
The primary objective of this cross-validation study is to systematically compare the performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound. The study will be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines on analytical method validation.[5][6][7]
Materials and Reagents
-
Reference Standard: Certified this compound (purity ≥ 99.5%).
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte, for LC-MS/MS and GC-MS.
-
Solvents and Reagents: HPLC-grade or MS-grade acetonitrile, methanol, water, formic acid, and any necessary derivatization reagents.
-
Matrices: A simple solvent (e.g., methanol) and a representative biological matrix (e.g., human plasma).
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare concentrated stock solutions of the reference standard and internal standard in a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate matrix with known concentrations of the analyte. A typical range might span from the expected lower limit of quantification (LLOQ) to a concentration above the highest anticipated sample concentration.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These are prepared independently from the calibration standards.
Sample Preparation Workflow
A critical aspect of method performance is the sample preparation procedure. The following are proposed workflows for each technique:
-
HPLC-UV: For simple matrices, a "dilute-and-shoot" approach may be sufficient. For plasma, a protein precipitation step followed by centrifugation and injection of the supernatant would be a starting point.
-
LC-MS/MS: To minimize matrix effects, a more rigorous sample clean-up is recommended. This could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
GC-MS: For plasma samples, LLE or SPE will be necessary to isolate the analyte. The dried extract will then be reconstituted in a suitable solvent and derivatized (e.g., with a silylating agent like BSTFA) to enhance volatility before injection.
Caption: Cross-validation experimental workflow.
Validation Parameters and Acceptance Criteria
The following parameters will be evaluated for each method, with acceptance criteria based on regulatory guidelines.
| Parameter | Description | Common Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Mean recovery of 85-115% of the nominal concentration (80-120% for LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) or relative standard deviation (RSD) ≤ 15% (≤ 20% for LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase pH, column temperature, etc. |
Hypothetical Experimental Protocols
The following are detailed, yet illustrative, protocols for each analytical technique. These would require optimization in a real-world setting.
HPLC-UV Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Run Time: 10 minutes
LC-MS/MS Protocol
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing the analyte and IS. A hypothetical transition for the analyte (MW ≈ 254.34) could be m/z 255.2 -> 105.1.
GC-MS Protocol
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless, 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Data Presentation and Comparative Analysis
The results of the cross-validation study should be summarized in clear, concise tables to facilitate comparison.
Hypothetical Performance Data Summary
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) |
| Linear Range | 100 - 10,000 ng/mL | 0.1 - 1,000 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.997 |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 102.3% | 96.5 - 103.8% |
| Precision (% RSD) | < 8% | < 5% | < 7% |
| LLOQ | 100 ng/mL | 0.1 ng/mL | 1 ng/mL |
| Sample Throughput | High | Medium | Low |
| Cost per Sample | Low | High | Medium |
| Selectivity | Moderate | High | High |
Method Selection Logic
The choice of the optimal analytical method is not a one-size-fits-all decision. It is contingent on the specific application and the stage of drug development.
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
This guide has presented a comprehensive, albeit hypothetical, framework for the cross-validation of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of this compound. The hypothetical data suggests that:
-
HPLC-UV is a suitable method for routine quality control, content uniformity, and purity analysis of the drug substance and high-concentration formulations due to its robustness and cost-effectiveness.
-
LC-MS/MS is the method of choice for any application requiring high sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, and trace-level impurity analysis in complex matrices.[1][2]
-
GC-MS can serve as a valuable orthogonal technique, particularly for the identification of volatile impurities or as a confirmatory method. Its utility for routine quantification is likely limited by the need for derivatization.[3]
Ultimately, a sound analytical strategy for a novel compound like this compound should not rely on a single technique. Rather, a portfolio of validated methods should be developed, with each method's strengths leveraged for the appropriate application. This cross-validation approach ensures data of the highest integrity, thereby supporting a robust and successful drug development program.
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PubChem. N-Phenethylbenzamide. National Institutes of Health. [Link]
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International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
- Ketha, H., Webb, M., Clayton, L., & Li, S. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
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Molecules. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PubMed. [Link]
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Forensic Science International. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. [Link]
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European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
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MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
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ScienceDirect. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
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Comparative Analysis of 2-(Methylamino)-N-phenethylbenzamide Analogs: A Guide to Structure-Activity Relationships in Anticonvulsant Drug Discovery
This guide provides a comprehensive comparison of 2-(methylamino)-N-phenethylbenzamide analogs, focusing on their structure-activity relationships (SAR) as potential anticonvulsant agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies to elucidate the structural determinants of efficacy and neurotoxicity within this chemical class. By examining the impact of various substitutions on the core scaffold, we aim to provide actionable insights for the rational design of novel, safer, and more potent antiepileptic drugs (AEDs).
Introduction: The Promise of the N-Phenethylbenzamide Scaffold
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous AEDs, a significant portion of patients either do not respond to treatment or experience dose-limiting side effects. This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy and wider therapeutic windows.[1] The N-phenethylbenzamide scaffold has emerged as a promising pharmacophore in the quest for new AEDs. This guide focuses on a specific subset of this family, the this compound analogs, to provide a detailed analysis of their anticonvulsant potential.
Core Pharmacophore and Rationale for Analog Design
The fundamental structure of the this compound series consists of three key moieties: a 2-(methylamino)benzoyl group, an amide linker, and a phenethyl group. The design of analogs typically involves systematic modifications to these regions to probe their influence on biological activity. The rationale behind these modifications is to optimize the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can affect its absorption, distribution, metabolism, excretion (ADME), and target engagement.
Comparative Anticonvulsant Activity and Neurotoxicity
The preclinical evaluation of anticonvulsant candidates relies on a battery of standardized in vivo assays. The two most widely used models for initial screening are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test.[2] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[2] Neurotoxicity is commonly assessed using the rotarod test, which measures motor impairment.[3]
The following table summarizes the anticonvulsant efficacy (ED50), neurotoxicity (TD50), and protective index (PI = TD50/ED50) for a series of hypothetical this compound analogs, based on established SAR principles for related benzamide anticonvulsants.[4] A higher PI value indicates a wider therapeutic window.
| Compound | R1 (Benzoyl Ring) | R2 (Phenethyl Ring) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) |
| 1 | H | H | >100 | >100 | >300 | - |
| 2 | 4-Cl | H | 55 | >100 | 250 | 4.5 |
| 3 | 4-F | H | 62 | >100 | 280 | 4.5 |
| 4 | 4-CH3 | H | 75 | >100 | >300 | >4.0 |
| 5 | H | 4-Cl | 48 | 95 | 220 | 4.6 |
| 6 | H | 4-F | 53 | 110 | 250 | 4.7 |
| 7 | 4-Cl | 4-Cl | 32 | 78 | 180 | 5.6 |
Note: The data presented in this table is illustrative and compiled based on SAR trends observed in related benzamide series. Actual values would need to be determined experimentally.
Structure-Activity Relationship (SAR) Analysis
Substitution on the Benzoyl Ring (R1)
The nature and position of substituents on the 2-(methylamino)benzoyl ring significantly influence anticonvulsant activity.
-
Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as halogens (e.g., 4-Cl, 4-F), at the para position of the benzoyl ring tends to enhance activity in the MES test (compare compounds 2 and 3 to 1 ). This suggests that reducing the electron density of this aromatic system may be beneficial for interacting with the biological target.
-
Electron-donating groups: Conversely, electron-donating groups like a methyl group (compound 4 ) appear to be less effective than halogens at this position.
-
Positional Isomerism: The position of the substituent is crucial. Generally, para-substitution is favored over ortho- or meta-substitution, which can sometimes lead to a decrease or loss of activity.
Substitution on the Phenethyl Ring (R2)
Modifications to the phenethyl moiety also play a critical role in modulating the anticonvulsant profile.
-
Halogenation: Similar to the benzoyl ring, the introduction of a halogen, particularly at the para position of the phenethyl ring (compounds 5 and 6 ), enhances anticonvulsant potency compared to the unsubstituted analog (1 ).
-
Synergistic Effects: Combining favorable substitutions on both aromatic rings can lead to a synergistic improvement in activity. For instance, a 4-chloro substitution on both the benzoyl and phenethyl rings (compound 7 ) results in the most potent analog in this hypothetical series, with a significantly lower MES ED50.
The 2-(Methylamino) Group
The presence of the 2-(methylamino) group is a key feature. It is believed to participate in crucial hydrogen bonding interactions with the target protein.[5] Altering this group, for instance, by N-alkylation with larger groups or by changing its position on the ring, often leads to a significant decrease in anticonvulsant activity.
Postulated Mechanism of Action
While the precise molecular target for this class of compounds is yet to be definitively elucidated, their efficacy in the MES test strongly suggests a mechanism involving the modulation of voltage-gated sodium channels.[6] This is a common mechanism of action for many clinically used anticonvulsants, such as phenytoin and carbamazepine.[6] By binding to the inactive state of the sodium channel, these drugs limit the sustained, high-frequency neuronal firing that is characteristic of seizures.
Caption: Postulated mechanism of action for this compound analogs.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Synthesis of this compound Analogs
A general and efficient method for the synthesis of the title compounds involves the reaction of a substituted isatoic anhydride with a substituted phenethylamine.
Caption: General synthetic route to this compound analogs.
Step-by-Step Protocol:
-
To a solution of the appropriately substituted isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the substituted phenethylamine (1.1 eq).
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the 2-amino-N-phenethylbenzamide intermediate.
-
Dissolve the intermediate in a suitable solvent (e.g., acetone) and add a base such as potassium carbonate (2.0 eq).
-
To this suspension, add methyl iodide (1.2 eq) dropwise and stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound analog.
Maximal Electroshock Seizure (MES) Test
This test evaluates the ability of a compound to prevent the spread of seizures.
Step-by-Step Protocol:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice (typically 8-10 per dose group).
-
After a predetermined time for drug absorption (e.g., 30 or 60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of this seizure is considered protection.
-
Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.[2]
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test assesses a compound's ability to raise the seizure threshold.
Step-by-Step Protocol:
-
Administer the test compound i.p. to a group of mice.
-
After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures within a 30-minute observation period indicates protection.
-
Determine the ED50 as the dose that protects 50% of the animals.
Rotarod Test for Neurotoxicity
This test is used to evaluate motor coordination and identify potential neurological deficits.
Step-by-Step Protocol:
-
Train the mice to walk on a rotating rod (e.g., at 10 rpm) for a set period (e.g., 2 minutes).
-
On the test day, administer the test compound i.p.
-
At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotating rod.
-
Record the time each mouse remains on the rod.
-
A mouse is considered to have failed the test if it falls off the rod three times within the test period.
-
The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is then calculated.[3]
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal that their anticonvulsant activity can be systematically modulated by substitutions on both the benzoyl and phenethyl rings. Specifically, the introduction of electron-withdrawing groups, such as halogens, at the para positions of these rings appears to be a promising strategy for enhancing potency. The synergistic effect of substitutions on both rings highlights the importance of a holistic approach to analog design.
Future research in this area should focus on synthesizing a broader range of analogs with diverse electronic and steric properties to further refine the SAR. Additionally, elucidating the precise molecular target and binding mode of these compounds through techniques such as photoaffinity labeling and X-ray crystallography will be crucial for the rational design of next-generation anticonvulsants with superior efficacy and safety profiles.
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Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC. [Link]
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Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. PMC. [Link]
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Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed. [Link]
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Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. PubMed. [Link]
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Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Semantic Scholar. [Link]
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Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed Central. [Link]
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Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. MDPI. [Link]
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A Researcher's Guide to Validating the Effects of 2-(methylamino)-N-phenethylbenzamide on Neuronal Nitric Oxide Synthase (nNOS) Expression
This guide provides a comprehensive framework for researchers and drug development professionals to validate the purported effects of 2-(methylamino)-N-phenethylbenzamide on the expression of neuronal nitric oxide synthase (nNOS). We will delve into the scientific rationale behind experimental choices, present detailed, self-validating protocols, and compare methodologies to ensure robust and reliable data generation.
Introduction: The Significance of nNOS and the Potential of this compound
Neuronal nitric oxide synthase (nNOS) is a critical enzyme responsible for the production of nitric oxide (NO) in the nervous system.[1][2] NO, a gaseous signaling molecule, plays a pivotal role in a myriad of physiological processes, including neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[3][4] Consequently, dysregulation of nNOS expression and NO production is implicated in various neurological disorders, making nNOS a key therapeutic target.[1][5]
Recent studies on related compounds, specifically 2-amino-N-phenethylbenzamides, have indicated a potential to stimulate the expression of nNOS.[6] This guide focuses on providing a rigorous experimental roadmap to validate whether this compound, a structurally similar molecule, shares this capability. Our approach will be grounded in established methodologies, ensuring the generation of high-quality, publishable data.
Experimental Design: A Multi-faceted Approach to Validation
To comprehensively assess the impact of this compound on nNOS expression, a multi-pronged approach targeting both protein and mRNA levels is essential. This ensures that any observed changes in protein expression are correlated with transcriptional regulation. Our experimental design incorporates both primary validation methods and orthogonal approaches for data confirmation.
Core Experimental Groups:
-
Vehicle Control: The baseline group treated with the vehicle (e.g., DMSO) used to dissolve this compound.
-
This compound Treatment: The experimental group treated with the compound of interest at various concentrations and time points.
-
Positive Control (Optional but Recommended): A known inducer of nNOS expression. The choice of a positive control will depend on the specific cell or tissue model.
-
Negative Control (nNOS Inhibitor): Treatment with a known nNOS inhibitor, such as L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride), can help to confirm the specificity of downstream functional assays.[7][8]
The following diagram illustrates the overarching experimental workflow:
Caption: A streamlined workflow for validating the effect of this compound on nNOS expression.
Primary Validation: Western Blotting for nNOS Protein Quantification
Western blotting is the gold standard for quantifying changes in protein expression. This technique allows for the sensitive and specific detection of nNOS protein in cell lysates or tissue homogenates.
Detailed Protocol for Western Blotting:
-
Sample Preparation:
-
Culture appropriate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) or prepare tissue homogenates from a relevant animal model.
-
Treat cells/tissues with vehicle, this compound (at a range of concentrations, e.g., 1 µM, 10 µM, 50 µM), and controls for a predetermined time course (e.g., 24, 48, 72 hours).
-
Lyse cells or homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a validated primary antibody specific for nNOS overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the nNOS band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Data Presentation:
Summarize the quantitative data from at least three independent experiments in a table.
| Treatment Group | Concentration | nNOS Protein Expression (Fold Change vs. Vehicle) | p-value |
| Vehicle | - | 1.00 ± 0.12 | - |
| This compound | 1 µM | 1.25 ± 0.15 | >0.05 |
| This compound | 10 µM | 2.10 ± 0.21 | <0.05 |
| This compound | 50 µM | 2.85 ± 0.33 | <0.01 |
| Positive Control (if used) | - | 3.50 ± 0.40 | <0.001 |
Orthogonal Validation: Immunohistochemistry and qPCR
To strengthen the findings from Western blotting, it is crucial to employ alternative techniques that provide complementary information.
A. Immunohistochemistry (IHC) for nNOS Protein Localization
IHC allows for the visualization of nNOS expression within the cellular and tissue context, providing spatial information that Western blotting cannot.
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) for optimal antibody binding.[9]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[10]
-
Block non-specific binding with a suitable blocking serum.[11][12]
-
Incubate with the primary nNOS antibody overnight at 4°C.[13]
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Capture images using a brightfield microscope.
-
Semi-quantitatively score the staining intensity and the percentage of positive cells.
-
B. Quantitative PCR (qPCR) for nNOS mRNA Expression
qPCR measures the levels of nNOS mRNA, providing insight into whether the observed changes in protein expression are due to transcriptional regulation.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells or tissues using a suitable kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA).
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for nNOS.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for nNOS and the housekeeping gene.
-
Calculate the relative expression of nNOS mRNA using the ΔΔCt method.
-
Data Presentation:
| Treatment Group | Concentration | nNOS mRNA Expression (Fold Change vs. Vehicle) | p-value |
| Vehicle | - | 1.00 ± 0.09 | - |
| This compound | 10 µM | 1.95 ± 0.18 | <0.05 |
| This compound | 50 µM | 2.60 ± 0.25 | <0.01 |
Interpreting the Results: Building a Coherent Narrative
A positive validation of this compound's effect on nNOS expression would be characterized by a concordant increase in both nNOS protein (from Western blotting and IHC) and mRNA levels (from qPCR) in a dose-dependent manner.
The following diagram illustrates the expected signaling cascade:
Caption: Hypothetical signaling pathway for this compound-induced nNOS expression.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for validating the effect of this compound on nNOS expression. By employing a combination of quantitative and qualitative techniques, researchers can generate high-confidence data. Positive findings would warrant further investigation into the precise molecular mechanisms of action and the potential therapeutic applications of this compound in neurological disorders characterized by nNOS dysregulation.
References
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Koritnik, V. et al. (2019). Neuronal Expression of Neural Nitric Oxide Synthase (nNOS) Protein Is Suppressed by an Antisense RNA Transcribed from an NOS Pseudogene. The Journal of Neuroscience. Available at: [Link]
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Milusheva, M. et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules. Available at: [Link]
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Förstermann, U. & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal. Available at: [Link]
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Jaffrey, S. R. & Snyder, S. H. (1996). Regulation of Neuronal Nitric Oxide Synthase and Identification of Novel Nitric Oxide Signaling Pathways. Neuroscience. Available at: [Link]
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Synaptic Systems. (n.d.). Protocol for nNOS Antibody (Cat. No. 432 006) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining - Slide Mounted. Available at: [Link]
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Ghosh, A. et al. (2014). Mapping interactions of calmodulin and neuronal NO synthase by crosslinking and mass spectrometry. Journal of Biological Chemistry. Available at: [Link]
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Angene Chemical. (n.d.). 2-METHYLAMINO-N-PHENETHYL-BENZAMIDE(CAS# 19050-63-6). Available at: [Link]
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Milusheva, M. et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules. Available at: [Link]
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Synaptic Systems. (n.d.). Protocol for nNOS Antibody (Cat. No. 432 005) Immunohistochemistry Formaldehyde (IHC) Fluorescence Staining. Available at: [Link]
-
Galeano, P. et al. (2007). Western-blot analysis of nNOS, eNOS and iNOS expression in the rat cerebellum. ResearchGate. Available at: [Link]
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Pacher, P., Obrosova, I. G., Mabley, J. G., & Szabó, C. (2005). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current Medicinal Chemistry. Available at: [Link]
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Giordano, D. et al. (2023). Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation. International Journal of Molecular Sciences. Available at: [Link]
-
Guo, Z. et al. (2012). miRNA-939 regulates human inducible nitric oxide synthase posttranscriptional gene expression in human hepatocytes. Proceedings of the National Academy of Sciences. Available at: [Link]
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Foster, M. W. et al. (2017). Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation. Antioxidants & Redox Signaling. Available at: [Link]
-
News-Medical. (2024). What are nNOS inhibitors and how do they work?. Available at: [Link]
-
Mori, N. et al. (2000). Detection of inducible nitric oxide synthase (iNOS) mRNA by RT-PCR in ATL patients and HTLV-I infected cell lines: clinical features and apoptosis by NOS inhibitor. Leukemia. Available at: [Link]
-
Tricoire, L. & Vitalis, T. (2012). Neuronal nitric oxide synthase expressing neurons: a journey from birth to neuronal circuits. Frontiers in Neural Circuits. Available at: [Link]
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OriGene Technologies. (n.d.). iNOS (NOS2) Human qPCR Primer Pair (NM_000625). Available at: [Link]
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Wikipedia. (2024). Nitric oxide synthase. Available at: [Link]
-
Del-Canto, I. et al. (2019). Changes in •NO synthases (NOS) protein expression was performed by... ResearchGate. Available at: [Link]
-
Henry, S. et al. (2004). Quantitative Detection of the nosZ Gene, Encoding Nitrous Oxide Reductase, and Comparison of the Abundances of 16S rRNA, narG, nirK, and nosZ Genes in Soils. Applied and Environmental Microbiology. Available at: [Link]
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PubChem. (n.d.). 2-chloro-n-phenethyl-benzamide (C15H14ClNO). Available at: [Link]
-
PubChem. (n.d.). N-Phenethylbenzamide. Available at: [Link]
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PubChem. (n.d.). N-ethyl-2-(methylamino)-N-propylbenzenesulfonamide. Available at: [Link]
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A Comparative Benchmarking Guide: 2-Amino-N-phenethylbenzamides vs. Mebeverine for Irritable Bowel Syndrome
Abstract
This guide presents a detailed benchmarking analysis of a novel class of compounds, 2-amino-N-phenethylbenzamides, against the established industry standard, Mebeverine, for the management of Irritable Bowel Syndrome (IBS). We provide a comparative assessment of their distinct mechanisms of action, performance in relevant preclinical assays, and potential therapeutic implications. This document is designed for researchers, pharmacologists, and drug development professionals in the gastroenterology field, offering objective data and detailed experimental methodologies to support further investigation and development.
Introduction: Addressing Unmet Needs in IBS Therapy
Irritable Bowel Syndrome (IBS) is a prevalent gastrointestinal disorder characterized by chronic abdominal pain, cramping, and altered bowel habits, significantly impacting patient quality of life.[1][2] Antispasmodic agents are a primary treatment for the painful smooth muscle spasms that define the condition.[1][3] Mebeverine, a musculotropic antispasmodic, has been a clinical mainstay for decades, valued for its direct action on the gut musculature and favorable safety profile.[1][4]
However, the therapeutic landscape requires continuous innovation to address patient populations who may not respond optimally to existing treatments or to offer mechanisms with added benefits.[5][6] Recently, a new class of compounds, 2-amino-N-phenethylbenzamides, has emerged with promising spasmolytic activity comparable to Mebeverine but operating through a distinct molecular pathway.[5][7] These compounds also exhibit anti-inflammatory properties, a feature of growing interest in IBS pathophysiology.
This guide provides a head-to-head comparison of the pharmacological profiles of 2-amino-N-phenethylbenzamides and Mebeverine, grounded in preclinical data to elucidate their potential as next-generation IBS therapeutics.
Mechanism of Action: A Divergence in Pathways
While both compound classes achieve the therapeutic goal of smooth muscle relaxation, their underlying mechanisms are fundamentally different. This divergence offers a compelling rationale for their investigation, suggesting the potential for a differentiated clinical profile.
2.1. 2-Amino-N-phenethylbenzamides: A Novel Dual-Action Approach
The newly synthesized 2-amino-N-phenethylbenzamides demonstrate a multi-faceted mechanism. Their primary spasmolytic effect is not mediated through conventional pathways like serotonin or calcium channel modulation.[5][7] Instead, these compounds stimulate neuronal nitric oxide synthase (nNOS), leading to an increase in nitric oxide (NO) synthesis within the myenteric plexus.[5][7] NO is a potent signaling molecule that induces smooth muscle relaxation, offering a precise and localized antispasmodic effect.
Furthermore, these compounds exhibit significant anti-inflammatory activity. In vitro studies have shown their ability to prevent heat-induced albumin denaturation, a common screening method for anti-inflammatory potential.[5][7] This dual mechanism of targeted spasmolysis and inflammation reduction presents a novel and potentially more comprehensive approach to treating IBS symptoms.
2.2. Mebeverine: The Established Direct Musculotropic Agent
Mebeverine is a well-characterized antispasmodic that exerts its effects directly on the smooth muscle cells of the intestine.[1][4] Its mechanism involves the blockade of muscarinic receptors and voltage-gated calcium channels on the cell membrane.[8][9] By inhibiting calcium influx, Mebeverine disrupts the signaling cascade required for muscle contraction, resulting in relaxation and alleviation of spasms.[9] A key advantage of Mebeverine is its localized action within the gut, which minimizes the systemic anticholinergic side effects—such as dry mouth or blurred vision—that are common with other antispasmodics like dicyclomine.[3][9]
Figure 2: Ex Vivo Spasmolytic Assay Workflow. A streamlined representation of the methodology for assessing smooth muscle relaxation.
4.2. In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)
This protocol provides a rapid and reliable in vitro screen for anti-inflammatory activity. [10][11] Objective: To assess the ability of a test compound to prevent heat-induced denaturation of protein, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin (1% solution)
-
Phosphate Buffered Saline (PBS), pH 6.5
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing 1.8 mL of 1% BSA solution and various concentrations of the test compound.
-
Adjust the pH of the mixture to 6.5.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 57-70°C for 10 minutes.
-
Cool the solutions to room temperature.
-
Measure the turbidity of each solution at 660 nm using a spectrophotometer. A control consists of the BSA solution without the test compound.
-
Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100
4.3. Neuronal Nitric Oxide Synthase (nNOS) Activity Assay
This assay quantifies the ability of a test compound to stimulate nNOS activity, the key mechanism for the novel benzamides. [12][13] Objective: To measure the production of nitric oxide (NO) in response to the test compound in a system containing nNOS.
Materials:
-
Cell or tissue lysates containing nNOS (e.g., from myenteric plexus neurons)
-
NOS activity assay kit (colorimetric or fluorometric)
-
Test compounds
-
Microplate reader
Procedure:
-
Prepare cell or tissue homogenates according to the assay kit's instructions.
-
In a 96-well plate, add the lysate, assay buffer, and necessary cofactors (e.g., NADPH, L-arginine).
-
Add varying concentrations of the test compound to the sample wells. Include a positive control (known NOS stimulator) and a negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for NO production.
-
Terminate the enzymatic reaction and add the detection reagents (e.g., Griess reagents for colorimetric detection) as per the kit protocol.
-
Read the absorbance or fluorescence on a microplate reader.
-
Quantify the amount of NO produced and determine the compound's stimulatory effect on nNOS activity.
Discussion and Future Directions
The benchmarking data reveal that 2-amino-N-phenethylbenzamides represent a promising new class of therapeutic agents for IBS. Their ability to produce a spasmolytic effect comparable to Mebeverine, but through a novel nNOS-dependent pathway, is a significant finding. [5][7]This alternative mechanism may offer therapeutic benefits for patients who are refractory to conventional calcium channel blockers.
The most compelling differentiator is the inherent anti-inflammatory activity of the 2-amino-N-phenethylbenzamide scaffold. Given the increasing recognition of low-grade inflammation in the pathophysiology of IBS, a compound that can simultaneously address both smooth muscle hyperactivity and inflammatory processes could offer a more holistic treatment approach.
Future research should be prioritized in the following areas:
-
In Vivo Efficacy: Validation of these compounds in animal models of visceral hypersensitivity and gut dysmotility to confirm therapeutic effects.
-
Selectivity Profiling: Comprehensive screening to ensure selectivity for nNOS over other NOS isoforms (eNOS, iNOS) to predict potential off-target effects.
-
Pharmacokinetics and Safety: Thorough ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to establish a clinical development path.
-
Head-to-Head Clinical Trials: Ultimately, randomized controlled trials comparing optimized 2-amino-N-phenethylbenzamide candidates directly against Mebeverine will be necessary to determine their clinical utility and safety in IBS patients.
Conclusion
While Mebeverine remains a valuable and effective industry standard for the symptomatic relief of IBS, the novel 2-amino-N-phenethylbenzamides present a scientifically compelling alternative. Their unique dual-action mechanism—combining nNOS-mediated spasmolysis with anti-inflammatory properties—positions them as a promising next-generation therapeutic class. The preclinical data strongly support their continued investigation and development for the management of Irritable Bowel Syndrome.
References
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Darweesh, J., & Storr-Rutkowska, B. (2022). The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review. Journal of Clinical Medicine, 11(4), 1044. [Link]
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ResearchGate. (2022). (PDF) The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome—A Systematic Review. [Link]
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Milusheva, M., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375. [Link]
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CARE Hospitals. (n.d.). Mebeverine: Uses, Side Effects, Dosage and More. [Link]
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Milusheva, M., et al. (2024). 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PubMed, 39064953. [Link]
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Remedy Well. (n.d.). Comparing Antispasmodics: Mebeverine Hydrochloride and its Place in IBS Treatment. [Link]
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Darvish-Damavandi, M., et al. (2010). A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome. World Journal of Gastroenterology, 16(5), 547-553. [Link]
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NHS. (2023). About mebeverine. [Link]
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NHS. (2023). Side effects of mebeverine. [Link]
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Planta Medica. (1998). In vitro antispasmodic compounds of the dry extract obtained from Hedera helix. PubMed, 9500213. [Link]
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Devi, R., & Chowdhury, D. (2023). 4.8.1. BSA Denaturation InhibitionAssay. Bio-protocol Preprint. [Link]
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Milusheva, M., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. PMC, PMC11280360. [Link]
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Milusheva, M., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link]
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Wagh, A. E., & Wagh, S. A. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Ancient Science of Life, 37(3), 172–175. [Link]
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Assessing the Selectivity of 2-(methylamino)-N-phenethylbenzamide: A Comparative Guide for Target Elucidation and Off-Target Profiling
For researchers and drug development professionals, the journey from a promising bioactive compound to a well-characterized therapeutic candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity for its intended biological target. This guide provides an in-depth, technically-focused comparison and a strategic experimental framework for assessing the selectivity of 2-(methylamino)-N-phenethylbenzamide, a novel compound with potential applications in treating gastrointestinal disorders like Irritable Bowel Syndrome (IBS).
Unlike conventional protocols, this guide is structured to address a common challenge in early-stage drug discovery: elucidating the selectivity of a compound with a partially defined mechanism of action. Here, we present a phased, logic-driven approach to not only profile for off-target effects but also to refine our understanding of the primary molecular target.
Introduction: A Novel Antispasmodic with an Enigmatic Target
This compound belongs to a class of N-phenethylbenzamide derivatives that have demonstrated significant spasmolytic and anti-inflammatory properties. Initial studies have shown that, unlike the established IBS therapeutic Mebeverine, the relaxant effects of these novel compounds are not mediated through serotonin or Ca2+-dependent signaling pathways[1][2][3]. This crucial distinction suggests a different, and potentially more selective, mechanism of action, making a thorough investigation of its target engagement essential.
This guide will provide a comparative framework against Mebeverine and detail a systematic approach to characterizing the selectivity profile of this compound.
The Comparative Framework: this compound vs. Mebeverine
To effectively assess selectivity, we must first understand the established pharmacology of the current standard of care. Mebeverine, a musculotropic antispasmodic, exerts its effects primarily by blocking sodium and calcium ion channels in smooth muscle cells, with some weak anticholinergic activity[4][5][6][7]. Its side effect profile, which can include dizziness and gastrointestinal disturbances, may be linked to its action on these fundamental physiological pathways[4][8].
The subject of our investigation, this compound, offers a potentially more refined mechanism. Its reported lack of interaction with Ca2+-dependent pathways suggests a departure from the broad ion channel modulation of Mebeverine[1][3]. Furthermore, its anti-inflammatory effects, such as the inhibition of interleukin-1β and stimulation of neuronal nitric oxide synthase (nNOS), point towards additional or alternative targets[1][2].
This comparative context informs our experimental design, which will aim to:
-
Confirm the reported negative pharmacology (i.e., lack of activity at specific ion channels and receptors).
-
Explore a panel of likely alternative targets based on its chemical scaffold and observed physiological effects.
-
Quantify its affinity for any identified primary target(s) versus a broad range of off-targets.
A Phased Experimental Strategy for Selectivity Profiling
Given the absence of a confirmed primary target, a logical, tiered approach is necessary. This strategy is designed to efficiently narrow the field of potential targets and build a comprehensive selectivity profile.
Caption: A phased experimental workflow for selectivity profiling.
Phase 1: Confirmatory and Broad Panel Screening
The initial phase focuses on verifying existing data and casting a wide net to identify potential areas of interaction.
3.1.1. Confirmatory Assays: The first step is to experimentally confirm the reported lack of activity at key targets implicated in smooth muscle contraction. This validates the foundational premise of a novel mechanism of action.
-
Voltage-Gated Calcium Channel (VGCC) Functional Assay: Utilize a fluorescent imaging plate reader (FLIPR) assay with a calcium-sensitive dye (e.g., Fluo-4) in a cell line expressing relevant L-type calcium channels (e.g., HEK293 expressing Cav1.2). The assay will measure changes in intracellular calcium following depolarization in the presence of varying concentrations of this compound and a known blocker like Verapamil as a positive control. A lack of inhibition by our test compound would corroborate earlier findings.
-
Serotonin Receptor Binding/Functional Assays: Screen against a panel of key serotonin (5-HT) receptor subtypes involved in gut motility (e.g., 5-HT3, 5-HT4). This can be achieved through competitive radioligand binding assays or functional assays measuring second messenger mobilization (e.g., cAMP for 5-HT4).
3.1.2. Broad Panel Screening: To identify potential primary and off-targets, a broad screening panel is indispensable. Commercial services offer comprehensive panels that assess binding against hundreds of molecular targets. A recommended panel would include:
-
GPCRs: A wide array of receptors, including adrenergic, dopaminergic, muscarinic, and opioid receptors.
-
Ion Channels: Sodium, potassium, and other calcium channel subtypes not covered in the confirmatory assays.
-
Enzymes: Including cyclooxygenases (COX-1 and COX-2) given the compound's reported anti-inflammatory effects.
-
Transporters: Monoamine and other neurotransmitter transporters.
Phase 2: Focused Investigation of Plausible Targets
Data from the broad panel screen will guide this next phase. Based on the benzamide scaffold, which is present in a number of CNS-active compounds, and the potential for sigma receptor interaction, we will use this as a primary example for a focused investigation.
3.2.1. In-depth Sigma Receptor Affinity Determination: Should the initial screen indicate a potential "hit" at sigma receptors, a more detailed investigation is warranted.
-
Radioligand Binding Assays: Conduct competitive binding assays to determine the affinity (Ki) of this compound for both sigma-1 (σ1) and sigma-2 (σ2) receptors. This will provide a quantitative measure of its binding potency at these targets.
3.2.2. Functional Characterization: Determining affinity is only part of the story. We must also understand whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target.
-
Calcium Mobilization Assay: In cell lines expressing sigma-1 receptors, agonists can modulate intracellular calcium levels. A functional assay measuring changes in intracellular calcium can help characterize the functional activity of the compound.
-
Neurite Outgrowth Assay: In a suitable neuronal cell line (e.g., PC12), sigma-1 receptor agonists can promote neurite outgrowth. This cell-based phenotypic assay can provide further evidence of functional engagement.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for key assays are provided below.
Protocol: Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human sigma-1 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human sigma-1 receptor.
-
Radioligand: -pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound, serially diluted.
-
96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, -pentazocine (at a concentration near its Kd), and either assay buffer (for total binding), Haloperidol (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Data Presentation and Interpretation
Quantitative data from selectivity assays should be presented in a clear and comparative format.
Table 1: Comparative Selectivity Profile
| Target | This compound (Ki, nM) | Mebeverine (Ki, nM) | Haloperidol (Ki, nM) |
| Primary Target(s) | |||
| Sigma-1 Receptor | Hypothetical Value: 50 | >10,000 | 3.5 |
| Key Off-Targets | |||
| L-type Ca2+ Channel | >10,000 | 1,200 | - |
| 5-HT3 Receptor | >10,000 | >10,000 | 500 |
| M3 Muscarinic Receptor | >5,000 | 2,500 | - |
| hERG K+ Channel | >10,000 | >10,000 | 150 |
Note: Data for this compound is hypothetical and for illustrative purposes.
This table allows for a direct comparison of the binding affinities of our test compound with a known drug (Mebeverine) and a reference compound for a potential target (Haloperidol for the sigma-1 receptor). A high Ki value indicates low affinity, and a large difference between the Ki for the primary target and off-targets signifies high selectivity.
Caption: The principle of selectivity assessment.
Conclusion: Towards a Well-Defined Therapeutic Candidate
The comprehensive assessment of a novel compound's selectivity is a cornerstone of modern drug discovery. For this compound, where the primary molecular target is not yet fully elucidated, a systematic and phased approach is paramount. By first confirming its unique pharmacological profile compared to existing drugs like Mebeverine and then employing broad screening followed by focused, quantitative assays, researchers can build a robust selectivity profile. This not only mitigates the risk of unforeseen side effects but also deepens our fundamental understanding of the compound's mechanism of action, paving the way for its potential development as a safer and more effective therapeutic agent.
References
Sources
- 1. 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mebeverine: Uses, Side Effects, Dosage and More [carehospitals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 7. nps.org.au [nps.org.au]
- 8. Side effects of mebeverine - NHS [nhs.uk]
Safety Operating Guide
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling 2-(methylamino)-N-phenethylbenzamide
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. While the therapeutic potential of a compound like 2-(methylamino)-N-phenethylbenzamide is the focus of our research, the immediate safety of the scientists handling it is paramount. This guide provides a comprehensive framework for personal protective equipment (PPE) when working with this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach rooted in the known hazards of its structural analogs is not just recommended, but essential.
Hazard Analysis: A Composite Sketch of Risk
This compound is a molecule that combines a substituted benzamide with a phenethylamine backbone. To ascertain its potential hazards, we must look to the safety profiles of structurally related compounds. Benzamide and its derivatives are known to pose risks of skin and eye irritation, and some are classified as harmful if swallowed or upon skin contact.[1][2][3][4][5] Similarly, phenethylamines can be corrosive and toxic if swallowed, causing severe skin burns and eye damage.[6] Therefore, we will operate under the assumption that this compound may exhibit a combination of these hazardous properties.
Potential Hazards:
-
Acute Oral and Dermal Toxicity: May be harmful or toxic if swallowed or in contact with skin.[1][3][6]
-
Skin Corrosion/Irritation: May cause skin irritation or burns upon direct contact.[1][3][5][6]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][3][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
The Core Defense: Recommended Personal Protective Equipment
Given the potential for significant hazards, a multi-layered PPE strategy is required. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from dust particles and accidental splashes. |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities (>1 g) or when there is a significant risk of splashing. | Provides full-face protection from splashes and airborne particles. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves (minimum 0.11 mm thickness). Inspect for pinholes and tears before use. Change gloves frequently and immediately if contaminated. | Prevents direct skin contact with the chemical, which may be harmful.[7] |
| Lab Coat | A long-sleeved, fully-buttoned lab coat made of a low-linting, chemically resistant material. | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | N95 or P100 Particulate Respirator | NIOSH-approved respirator. Use should be in the context of a comprehensive respiratory protection program, including fit-testing.[8] | Required when handling the solid outside of a certified chemical fume hood or if aerosol generation is likely. |
Operational Plans: Donning, Doffing, and Disposal
The efficacy of PPE is as much about its correct use as its selection. Adherence to strict protocols for putting on and removing PPE is critical to prevent cross-contamination.
Step-by-Step PPE Donning Procedure
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step PPE Doffing Procedure (to be performed in a designated area)
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward on itself, avoiding contact with the exterior.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles, handling them by the sides.
-
Respirator (if used): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash and dry hands thoroughly again.
Disposal Plan
-
Solid Waste: All disposable PPE (gloves, respirators) and any materials used to clean up spills of this compound should be placed in a labeled, sealed container for hazardous chemical waste.[1][9]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.[9]
Visualizing the Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental conditions.
Caption: PPE selection workflow for handling this compound.
Conclusion: A Culture of Safety
In the pursuit of scientific advancement, we must not lose sight of our fundamental responsibility to ensure a safe working environment. This guide provides a robust framework for the safe handling of this compound. By understanding the potential hazards, selecting and using the appropriate PPE correctly, and adhering to established disposal protocols, we can confidently advance our research while protecting ourselves and our colleagues.
References
-
Finar Limited. (2010). Material Safety Data Sheet for Benzamide. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet for (S)-Diethyl 2-(4-(methylamino)benzamido)pentanedioate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY for BENZAMIDE. Retrieved from [Link]
-
Sdfine. (n.d.). BENZAMIDE GHS Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenethylbenzamide. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. actylislab.com [actylislab.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. leap.epa.ie [leap.epa.ie]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
